molecular formula C7H12O2 B073742 4-Penten-1-yl acetate CAS No. 1576-85-8

4-Penten-1-yl acetate

Cat. No.: B073742
CAS No.: 1576-85-8
M. Wt: 128.17 g/mol
InChI Key: LVHDNIMNOMRZMF-UHFFFAOYSA-N
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Description

4-Penten-1-yl acetate is a valuable, bifunctional chemical building block extensively utilized in advanced organic synthesis and medicinal chemistry research. This compound features two distinct reactive sites: a terminal alkene (4-pentenyl) and an acetate-protected primary alcohol. The terminal alkene is a pivotal functional group, serving as a robust handle for a wide array of transformations. It is a prime substrate in olefin cross-metathesis reactions, enabling the strategic elongation of carbon chains and the introduction of complex molecular fragments. Furthermore, the alkene moiety readily undergoes hydrofunctionalization reactions (e.g., hydroboration, hydrohalogenation) and can be converted into epoxides or diols, providing multiple pathways for molecular diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-enyl acetate
Source PubChem
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InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHDNIMNOMRZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166292
Record name 4-Pentenyl acetate
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Molecular Weight

128.17 g/mol
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Physical Description

Clear and colourless liquid; fruity aroma
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in most non-polar solvents, soluble (in ethanol)
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.906-0.916
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1576-85-8
Record name 4-Penten-1-yl acetate
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Record name 4-Pentenyl acetate
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Record name Pent-4-ene-1-yl acetate
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Record name 4-PENTENYL ACETATE
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Record name 4-Pentenyl acetate
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Foundational & Exploratory

"4-Penten-1-yl acetate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Penten-1-yl Acetate

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. All quantitative data has been summarized into tables for clarity and ease of comparison.

Chemical Structure and Identifiers

This compound is the acetate ester of pent-4-en-1-ol. It is recognized as a metabolite and is also utilized as a flavoring agent in the food industry.[1][2][3]

Chemical Structure of this compound C1 C C2 C C1->C2 = C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C5->O1 C6 C O1->C6 O2 O C6->O2 = C7 C C6->C7

Caption: 2D molecular structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name pent-4-enyl acetate [2][4][5]
CAS Number 1576-85-8 [1][2][3][4][6][7][8][9][10]
Molecular Formula C₇H₁₂O₂ [1][3][4][5][6][8][9][10]
SMILES CC(=O)OCCCC=C [1][4][5][11]
InChI InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3 [1][2][4][5][10][12][13][14]

| InChIKey | LVHDNIMNOMRZMF-UHFFFAOYSA-N |[1][2][8][10][12][13][14] |

Physicochemical Properties

The compound is a clear, colorless liquid characterized by a fruity aroma.[1][2][6][7] It is insoluble in water but soluble in ethanol and many non-polar solvents.[2]

Table 2: Physicochemical Data

Property Value Reference
Molecular Weight 128.17 g/mol [1][2][3][4][6][10][13][14]
Appearance Clear, colorless liquid with a fruity aroma [1][2][3][6][7]
Boiling Point 144-146 °C [3][6][7]
Melting Point -62.68 °C (estimated) [6]
Density 0.911 g/mL at 25 °C [3][6][7]
Refractive Index n20/D 1.418 [3][6][7]
Flash Point 113-114 °F (approx. 45 °C) [6][15]
Vapor Pressure 4.96 mmHg at 25 °C [6]

| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents |[2] |

Spectroscopic Analysis

Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are available for this compound, confirming its structure.

Table 3: Available Spectroscopic Data

Technique Availability Reference
¹H NMR Data available from sources like Wiley SpectraBase. [2][13]
IR Spectroscopy Data available for both liquid film and vapor phase. [1][2][12][14]
Mass Spectrometry GC-MS data is available through the NIST WebBook. [2][10]

| Raman Spectroscopy | Data is available. |[2] |

Experimental Protocols

Synthesis of this compound

A representative two-step synthesis protocol is outlined below. This involves the formation of the precursor alcohol, 4-penten-1-ol, followed by its esterification.

Synthetic Workflow for this compound start Tetrahydrofurfuryl Chloride step1 Step 1: Reductive Ring Opening start->step1 reagent1 Sodium (Na) in Anhydrous Ether reagent1->step1 intermediate Intermediate: 4-Penten-1-ol step1->intermediate step2 Step 2: Esterification intermediate->step2 reagent2 Acetic Anhydride Pyridine (catalyst) reagent2->step2 product Final Product: This compound step2->product purification Purification: Column Chromatography product->purification

Caption: Proposed two-step synthesis pathway for this compound.

Protocol 1: Synthesis of 4-Penten-1-ol (Precursor) This protocol is adapted from the procedure for the synthesis of 4-penten-1-ol found in Organic Syntheses.[16]

  • Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Charge the flask with powdered sodium under anhydrous ether.

  • Initiation: Add a small amount of a solution of tetrahydrofurfuryl chloride in anhydrous ether to the rapidly stirred sodium suspension to initiate the reaction.

  • Reaction: Add the remaining tetrahydrofurfuryl chloride solution dropwise while cooling the flask in an ice bath. Continue stirring for several hours after the addition is complete.

  • Workup: Decant the reaction mixture from any unreacted sodium. Decompose the mixture with ice water.

  • Extraction: Separate the ether layer, dry it over anhydrous magnesium sulfate, and remove the ether by distillation.

  • Purification: Distill the residue to obtain pure 4-penten-1-ol.

Protocol 2: Esterification to this compound This is a general esterification procedure.

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-penten-1-ol, a slight excess of acetic anhydride, and a catalytic amount of pyridine.

  • Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[17]

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): Dilute a sample of the final product in a suitable solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a non-polar capillary column to confirm purity and verify the molecular weight (128.17 g/mol ).

  • Nuclear Magnetic Resonance (¹H NMR): Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire the proton NMR spectrum to confirm the structural integrity by analyzing chemical shifts, integration, and coupling patterns characteristic of the pentenyl and acetate moieties.

  • Infrared Spectroscopy (IR): Obtain the IR spectrum of the neat liquid. Key signals to confirm include the C=O stretch of the ester (around 1740 cm⁻¹) and the C=C stretch of the alkene (around 1640 cm⁻¹).

Safety and Handling

This compound is classified as a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1][2][8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Table 4: GHS Hazard Information

Category Information Reference
Pictogram(s) Flame, Exclamation Mark [1][8]
Signal Word Warning [1][2][8]
Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation. [1][2][8]

| Precautionary Statements | P210, P233, P264, P270, P280, P301+P312, P305+P351+P338, P370+P378, P403+P235, P501 |[1][2][8] |

References

An In-depth Technical Guide to 4-Penten-1-yl Acetate (CAS: 1576-85-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Penten-1-yl acetate (CAS: 1576-85-8), an unsaturated ester with applications in the flavor and fragrance industry and as a potential building block in organic synthesis. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and safety information. The information is presented to support researchers and professionals in chemistry and drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as 5-acetoxy-1-pentene, is a clear, colorless to pale yellow liquid with a characteristic fruity, green odor.[1][2] It is an acetate ester of pent-4-en-1-ol.[3]

Identifiers
IdentifierValue
CAS Number 1576-85-8[4][5]
Molecular Formula C₇H₁₂O₂[1][3]
IUPAC Name pent-4-en-1-yl acetate[2]
Synonyms 4-Pentenyl acetate, 5-Acetoxy-1-pentene, Acetic acid 4-pentenyl ester[1]
InChI InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3[1]
InChIKey LVHDNIMNOMRZMF-UHFFFAOYSA-N[1]
SMILES CC(=O)OCCCC=C[1]
Physicochemical Data
PropertyValueReference(s)
Molecular Weight 128.17 g/mol [2][3]
Appearance Colorless to pale yellow, clear liquid[1][5]
Odor Fruity, green[1][5]
Boiling Point 144-146 °C at 760 mmHg[5]
Density 0.911 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.418[5]
Flash Point 45 °C (113 °F)[4]
Solubility Insoluble in water; soluble in organic solvents.[1]
Vapor Pressure 4.96 mmHg at 25 °C[6]

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for the synthesis of this compound is the esterification of 4-penten-1-ol with an acetylating agent, such as acetic anhydride. Below are two representative protocols.

This protocol is adapted from a general method for the sustainable solvent-free acetylation of alcohols.

Materials:

  • 4-penten-1-ol

  • Acetic anhydride (Ac₂O)

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, add 4-penten-1-ol (1 equivalent).

  • To this, add an equimolar amount of acetic anhydride containing 1% (by mole) of VOSO₄·5H₂O.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, quench the reaction by adding 50 mL of deionized water and stir for 15 minutes.

  • Add 10 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

This protocol is a classic method for the acetylation of alcohols.

Materials:

  • 4-penten-1-ol

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Argon or nitrogen gas inlet

Procedure:

  • Dissolve 4-penten-1-ol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents) to the solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • The product can be further purified by distillation.

Analytical Methods

GC-MS is a suitable technique for the analysis of the volatile this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for volatile organic compounds (e.g., HP-5MS, DB-5).

General GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Sample Preparation:

  • Dilute the sample in a suitable solvent such as ethyl acetate or dichloromethane.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

  • ¹H NMR: Spectral data for this compound is available in public databases such as PubChem.[4]

  • ¹³C NMR: Spectral data is also available in public databases.[4]

Biological Activity and Applications

This compound is primarily used as a flavoring agent in the food industry.[3] While specific studies on the biological activity of this compound are limited, related alkenyl acetates have been investigated for various properties. Some studies on other acetate esters have shown potential antimicrobial and antioxidant activities. For instance, eugenyl acetate has demonstrated antibacterial and antioxidant properties. However, it is important to note that the biological effects can be highly structure-dependent, and these findings may not be directly extrapolated to this compound. Further research is needed to elucidate any specific biological roles of this compound.

Safety and Handling

GHS Hazard Classification
Hazard ClassCategory
Flammable Liquids Category 3
Acute Toxicity, Oral Category 4
Serious Eye Damage/Eye Irritation Category 2A

Data sourced from multiple safety data sheets.

Hazard and Precautionary Statements
  • Hazard Statements:

    • H226: Flammable liquid and vapor.[7]

    • H302: Harmful if swallowed.[7]

    • H319: Causes serious eye irritation.[7]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants 4-penten-1-ol + Acetic Anhydride + Catalyst Reaction Esterification Reaction (Room Temperature or Heated) Reactants->Reaction Quenching Quench Reaction (e.g., with water) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Wash Organic Layer (e.g., with NaHCO3, Brine) Extraction->Washing Drying Dry with Anhydrous Salt (e.g., Na2SO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Distillation (Optional) Concentration->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis Product Pure this compound Analysis->Product

Figure 1. General workflow for the synthesis of this compound.

References

Spectroscopic data for "4-Penten-1-yl acetate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Penten-1-yl acetate (CAS No. 1576-85-8), a valuable compound in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for obtaining this data are also provided, along with a visual workflow of the analytical process.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~5.0m2H-CH=CH
~4.1t2H-CH ₂-O-
~2.1m2H-CH ₂-CH=CH₂
~2.0s3HCH₃-C(=O)-
~1.7m2H-CH₂-CH ₂-CH₂-

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
~171.1C =O
~137.9-C H=CH₂
~115.0-CH=C H₂
~64.2-C H₂-O-
~30.2-C H₂-CH=CH₂
~28.0-CH₂-C H₂-CH₂-
~21.0C H₃-C(=O)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Wavenumber (cm⁻¹)DescriptionFunctional Group
~3075C-H stretchAlkene (=C-H)
~2940C-H stretchAlkane (C-H)
~1740C=O stretchEster (C=O)
~1640C=C stretchAlkene (C=C)
~1240C-O stretchEster (C-O)
~910=C-H bendAlkene (=C-H out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The mass spectrum of this compound is consistent with its molecular formula (C₇H₁₂O₂), which corresponds to a molecular weight of approximately 128.17 g/mol .[1]

m/zRelative IntensityPossible Fragment
128Low[M]⁺ (Molecular Ion)
68High[C₅H₈]⁺
43Very High[CH₃CO]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

  • ¹³C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on the GC column. As the compound elutes from the column, it enters the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Record Interferogram Generate Spectrum IR->Data_IR Data_MS Obtain Total Ion Chromatogram Generate Mass Spectrum MS->Data_MS Structure Confirm Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Pent-4-enyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-4-enyl acetate, a key ester in organic synthesis, presents as a clear, colorless liquid with a characteristic fruity aroma.[1][2] Its significance in various chemical transformations, including as a precursor in the synthesis of more complex molecules, necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the core physical properties of pent-4-enyl acetate, complete with detailed experimental protocols for their determination and a structured presentation of quantitative data.

Core Physical Properties

The physical properties of pent-4-enyl acetate are crucial for its handling, purification, and application in research and development. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C7H12O2[1][2][3]
Molecular Weight 128.17 g/mol [1][3][4]
CAS Number 1576-85-8[1][2][5]
IUPAC Name pent-4-enyl acetate[1]
Appearance Clear and colourless liquid; fruity aroma[1][2]
Boiling Point 144-146 °C at 760 mmHg[4][5][6]
Melting Point -62.68 °C (estimate)[3][4][6]
Density 0.911 g/mL at 25 °C[3][4][6]
Refractive Index (n20/D) 1.418[3][4][6]
Flash Point 114 °F (45.56 °C)[3][4][5]
Solubility Insoluble in water; soluble in alcohol and most non-polar solvents.[1][2][5]

Experimental Protocols

The following section details the methodologies for determining the key physical properties of pent-4-enyl acetate. These protocols are generalized for organic liquids and are applicable for the precise measurement of the properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of an organic liquid can be determined using a Thiele tube or a similar heating apparatus.

Procedure:

  • A small quantity of pent-4-enyl acetate is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated gently in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil or silicone oil).

  • The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube. This temperature is noted.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.

Procedure:

  • A clean, dry pycnometer is weighed accurately.

  • The pycnometer is filled with distilled water, and its weight is recorded. The temperature of the water is also noted.

  • The pycnometer is then emptied, dried, and filled with pent-4-enyl acetate. Its weight is recorded at the same temperature.

  • The density of pent-4-enyl acetate is calculated using the following formula: Density = (Mass of pent-4-enyl acetate / Mass of water) x Density of water at the measurement temperature.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of pent-4-enyl acetate are placed on the surface of the prism.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The focusing knob is adjusted until a sharp line separating the light and dark fields is visible.

  • The fine adjustment knob is used to bring this line to the center of the crosshairs.

  • The refractive index is then read directly from the instrument's scale. The temperature should be maintained at 20 °C using a water bath.

Determination of Solubility

The solubility of pent-4-enyl acetate in various solvents is determined by direct observation.

Procedure:

  • A small, measured amount of pent-4-enyl acetate (e.g., 0.1 mL) is added to a test tube.

  • A measured volume of the solvent (e.g., 1 mL of water, ethanol, or a non-polar solvent) is added to the test tube.

  • The mixture is agitated vigorously.

  • The mixture is then observed to determine if the pent-4-enyl acetate has dissolved completely (miscible), formed a separate layer (immiscible), or partially dissolved. This process is repeated with different solvents.

Logical Flow of Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of an organic liquid like pent-4-enyl acetate.

G Workflow for Physical Property Determination of Pent-4-enyl Acetate cluster_0 Initial Characterization cluster_1 Primary Physical Constants cluster_2 Solubility Profile cluster_3 Data Compilation & Analysis Sample_Purity Ensure Sample Purity (e.g., via GC) Boiling_Point Determine Boiling Point Sample_Purity->Boiling_Point Purified Sample Density Measure Density Sample_Purity->Density Purified Sample Refractive_Index Measure Refractive Index Sample_Purity->Refractive_Index Purified Sample Solubility_Water Test Solubility in Water Sample_Purity->Solubility_Water Purified Sample Data_Table Compile Data into Tables Boiling_Point->Data_Table Density->Data_Table Refractive_Index->Data_Table Solubility_Organic Test Solubility in Organic Solvents Solubility_Water->Solubility_Organic Solubility_Organic->Data_Table Compare_Literature Compare with Literature Values Data_Table->Compare_Literature

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-penten-1-yl acetate, a valuable chemical intermediate and flavoring agent. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity

IUPAC Name: pent-4-en-1-yl acetate[1][2]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and common usage. These include 4-Pentenyl acetate, 5-Acetoxy-1-pentene, 4-Penten-1-ol acetate, and Acetic Acid 4-Pentenyl Ester.[1][3][4] The Chemical Abstracts Service (CAS) has assigned the number 1576-85-8 to this compound.[1][3]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid characterized by a fruity aroma.[1][4][5] It is an acetate ester of pent-4-en-1-ol and is classified as a carboxylic acid ester.[1][2][6] This compound is insoluble in water but soluble in most non-polar solvents and ethanol.[1][4] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1][3][6]
Molecular Weight128.17 g/mol [1]
Boiling Point144-146 °C[3][5]
Density0.911 g/mL at 25 °C[3][5]
Refractive Index1.418 at 20 °C[3][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-penten-1-ol with acetic anhydride. This reaction can be effectively catalyzed by a variety of reagents. Below is a detailed experimental protocol adapted from general acetylation procedures.

Experimental Protocol: Synthesis via Acetylation of 4-Penten-1-ol

This protocol describes the synthesis of this compound from 4-penten-1-ol and acetic anhydride.

Materials:

  • 4-penten-1-ol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (or Ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of 4-penten-1-ol in anhydrous pyridine (2–10 mL per mmol of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the careful addition of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation if necessary.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Penten-1-ol Reaction Esterification in Pyridine Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Workup Aqueous Workup Reaction->Workup Quenching & Washing Purification Purification (Distillation) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis of this compound Workflow.

References

The Unseen Contributor: A Technical Guide to 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-yl acetate, a lesser-known ester, exists at the intersection of synthetic organic chemistry and the study of natural volatiles. While not as widely recognized as other flavor and fragrance compounds, its unique unsaturated structure presents interesting possibilities for chemical synthesis and potential biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, catering to a scientific audience.

Historical Context and Discovery

The specific historical record detailing the first synthesis or isolation of this compound is not well-documented in prominent scientific literature. However, its discovery can be contextualized within the broader history of organic chemistry, particularly the synthesis of esters for the flavor and fragrance industry which began in the mid-19th century. It is highly probable that this compound was first synthesized as part of systematic studies into the properties of unsaturated alcohols and their corresponding esters.

While direct evidence of its isolation from a specific natural source is scarce, modern analytical techniques like headspace gas chromatography-mass spectrometry (GC-MS) have identified a vast array of volatile esters in fruits and flowers. Although not commonly listed as a major component, it is plausible that this compound is present as a minor or trace volatile in some plant species. Its classification as a "secondary metabolite" in databases like the Human Metabolome Database suggests a natural origin, though extensive research into its specific botanical sources is lacking.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 1576-85-8
Appearance Colorless liquid
Odor Fruity, green
Boiling Point 144-146 °C
Density 0.911 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.418

Table 1: Physicochemical Properties of this compound

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Table 2 provides a summary of expected spectroscopic characteristics.

Spectroscopy TypeExpected Peaks
¹H NMR (CDCl₃) δ ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~4.1 (t, 2H, -CH₂-O-), ~2.0 (s, 3H, -C(O)-CH₃), ~2.1 (q, 2H, =CH-CH₂-), ~1.7 (quintet, 2H, -CH₂-CH₂-O-)
¹³C NMR (CDCl₃) δ ~171.0 (C=O), ~138.0 (-CH=), ~115.0 (=CH₂), ~64.0 (-CH₂-O-), ~30.0 (=CH-CH₂-), ~28.0 (-CH₂-CH₂-O-), ~21.0 (-C(O)-CH₃)
IR (neat) ~3075 cm⁻¹ (C-H stretch, vinyl), ~2940 cm⁻¹ (C-H stretch, alkyl), ~1740 cm⁻¹ (C=O stretch, ester), ~1640 cm⁻¹ (C=C stretch, vinyl), ~1240 cm⁻¹ (C-O stretch, ester), ~915 cm⁻¹ (C-H bend, vinyl)
Mass Spec (EI) m/z (%): 128 (M⁺), 86 (M⁺ - CH₂=CH₂), 68 (M⁺ - CH₃COOH), 43 (CH₃CO⁺)

Table 2: Spectroscopic Data for this compound

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of its corresponding alcohol, 4-penten-1-ol. A detailed protocol for a typical laboratory-scale synthesis is provided below.

Synthesis of 4-Penten-1-ol (Precursor)

A well-established method for the synthesis of 4-penten-1-ol is the reaction of tetrahydrofurfuryl chloride with sodium in ether, as detailed in Organic Syntheses.

Materials:

  • Tetrahydrofurfuryl chloride

  • Sodium metal

  • Anhydrous diethyl ether

  • Ice

  • Magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place powdered sodium under anhydrous ether.

  • A solution of tetrahydrofurfuryl chloride in anhydrous ether is added dropwise to the stirred suspension of sodium. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, the reaction mixture is stirred for several hours.

  • The mixture is then carefully quenched with ice water.

  • The ether layer is separated, dried over anhydrous magnesium sulfate, and the ether is removed by distillation.

  • The resulting crude 4-penten-1-ol is purified by fractional distillation.

Synthesis of this compound

The esterification of 4-penten-1-ol can be achieved using acetic anhydride with an acid catalyst or by reaction with acetyl chloride in the presence of a base.

Method A: Esterification using Acetic Anhydride

Materials:

  • 4-Penten-1-ol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a flask containing 4-penten-1-ol, add an excess of acetic anhydride.

  • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or GC).

  • Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Method B: Esterification using Acetyl Chloride

Materials:

  • 4-Penten-1-ol

  • Acetyl chloride

  • Pyridine or triethylamine

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-penten-1-ol in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of a non-nucleophilic base such as pyridine or triethylamine.

  • Cool the mixture in an ice bath and add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.

  • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

The following diagrams illustrate the key chemical transformations and a logical workflow for the synthesis of this compound.

Synthesis_Pathway Tetrahydrofurfuryl_Chloride Tetrahydrofurfuryl Chloride Four_Penten_1_ol 4-Penten-1-ol Tetrahydrofurfuryl_Chloride->Four_Penten_1_ol  Reduction Sodium Sodium (Na) in Ether Four_Penten_1_yl_Acetate 4-Penten-1-yl Acetate Four_Penten_1_ol->Four_Penten_1_yl_Acetate  Esterification Acetic_Anhydride Acetic Anhydride (Ac₂O) H₂SO₄ (cat.)

Synthesis Pathway of this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Precursor_Reaction Reaction of Tetrahydrofurfuryl Chloride with Sodium Precursor_Workup Aqueous Workup and Extraction Precursor_Reaction->Precursor_Workup Precursor_Purification Fractional Distillation of 4-Penten-1-ol Precursor_Workup->Precursor_Purification Ester_Reaction Reaction of 4-Penten-1-ol with Acetic Anhydride/H⁺ Precursor_Purification->Ester_Reaction Ester_Workup Aqueous Wash and Extraction Ester_Reaction->Ester_Workup Ester_Purification Fractional Distillation of This compound Ester_Workup->Ester_Purification

Experimental Workflow for Synthesis.

Conclusion

This compound represents an interesting, though understudied, member of the ester family. Its synthesis is straightforward from its precursor alcohol, 4-penten-1-ol, utilizing standard esterification methodologies. While its natural occurrence is not well-defined, it likely exists as a trace volatile in the complex aromatic profiles of some plants. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this unsaturated ester. Further investigation into its natural sources and biological activities could reveal novel properties and applications for this compound.

The Natural Occurrence of Pentenyl Acetates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentenyl acetates are a class of volatile organic compounds (VOCs) that contribute to the characteristic aroma of many plants. As members of the broader group of "pentyl leaf volatiles" (PLVs), they are synthesized through the lipoxygenase (LOX) pathway and play roles in plant defense and signaling. This technical guide provides an in-depth overview of the natural occurrence of pentenyl acetates, with a focus on (2Z)-pentenyl acetate and pentyl acetate, for which quantitative data and biosynthetic insights are available. The methodologies for their extraction and analysis are detailed, and the relevant biosynthetic pathway is visualized.

Natural Occurrence and Quantitative Data

Pentenyl acetates are known to be emitted by various plant species, particularly in response to biotic and abiotic stress. Their production is a component of the plant's induced defense mechanisms. Quantitative data for (2Z)-pentenyl acetate and pentyl acetate have been reported in maize (Zea mays) and Arabidopsis thaliana.

Table 1: Emission of Pentenyl Acetates from Wounded Maize (Zea mays) Leaves

CompoundB73 (nmol/g FW/h)W438 (nmol/g FW/h)
(2Z)-Pentenyl acetate0.1 ± 0.00.2 ± 0.1
Pentyl acetate0.3 ± 0.10.4 ± 0.1
Data represents mean ± SE (n=4). Data sourced from Gorman et al., 2021.

Table 2: Emission of Pentenyl Acetates from Wounded Arabidopsis thaliana (Col-0) Leaves

CompoundEmission Rate (nmol/g FW/h)
Pentyl acetate0.5 ± 0.1
Data represents mean ± SE (n=4). (2Z)-Pentenyl acetate was not detected in this experiment. Data sourced from Gorman et al., 2021.

Biosynthesis of Pentenyl Acetates

Pentenyl acetates are derived from the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. The pathway involves a series of enzymatic reactions that lead to the formation of various five-carbon (C5) volatile compounds, including pentenols, which are then acetylated to form pentenyl acetates.

Pentenyl_Acetate_Biosynthesis fatty_acids Fatty Acids (e.g., Linolenic Acid) hydroperoxides 13-Hydroperoxides fatty_acids->hydroperoxides LOX pentenyl_radicals Pentene Allylic Radicals hydroperoxides->pentenyl_radicals Spontaneous β-scission pentenols Pentenols (e.g., (2Z)-Pentenol, 4-Penten-1-ol) pentenyl_radicals->pentenols Isomerization & Reduction pentenyl_acetates Pentenyl Acetates (e.g., (2Z)-Pentenyl acetate, 4-Penten-1-yl acetate) pentenols->pentenyl_acetates Acetyltransferase (AT) acetyl_coa Acetyl-CoA acetyl_coa->pentenyl_acetates

Caption: Biosynthesis of pentenyl acetates via the lipoxygenase (LOX) pathway.

Experimental Protocols

The identification and quantification of pentenyl acetates from plant tissues are typically performed using gas chromatography-mass spectrometry (GC-MS) following a volatile collection step. Headspace solid-phase microextraction (HS-SPME) is a common and solvent-free method for extracting these volatile compounds.

Volatile Collection using Dynamic Headspace Adsorption

This method is employed for collecting volatiles from plant tissues, such as leaves, under controlled conditions.

  • Materials:

    • Glass chambers or jars (e.g., 4 L)

    • Volatile collection traps (e.g., packed with Super-Q adsorbent)

    • Vacuum pump or air delivery system

    • Flowmeter

  • Procedure:

    • Place a known weight of fresh plant material (e.g., 2 g of leaves) into the glass chamber.

    • Seal the chamber and connect the inlet to a purified air source and the outlet to a volatile collection trap.

    • Draw air through the chamber at a constant flow rate (e.g., 1 L/min) for a defined period (e.g., 1-4 hours) to collect the emitted volatiles onto the adsorbent trap.

    • After collection, remove the trap and elute the trapped volatiles with a small volume of a suitable solvent (e.g., 150 µL of dichloromethane).

    • Add an internal standard (e.g., n-octane or nonyl acetate at a known concentration) to the eluate for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The solvent extract containing the volatiles is then analyzed by GC-MS to separate, identify, and quantify the individual compounds.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

    • Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min

      • Ramp: 5 °C/min to 200 °C

      • Hold: 2 min at 200 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 35-350

  • Compound Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in a mass spectral library (e.g., NIST).

    • Quantification: The concentration of each compound is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated with authentic standards.

Logical Workflow for Volatile Analysis

The overall process for the analysis of pentenyl acetates from natural sources can be summarized in the following workflow.

Volatile_Analysis_Workflow sample_prep Sample Preparation (e.g., Leaf Wounding) volatile_collection Volatile Collection (Dynamic Headspace Adsorption) sample_prep->volatile_collection elution Elution with Solvent & Addition of Internal Standard volatile_collection->elution gcms_analysis GC-MS Analysis elution->gcms_analysis data_processing Data Processing gcms_analysis->data_processing identification Compound Identification (Mass Spectra & Retention Index) data_processing->identification quantification Quantification (Internal Standard & Calibration Curve) data_processing->quantification results Results (Concentration of Pentenyl Acetates) identification->results quantification->results

Caption: Experimental workflow for the analysis of pentenyl acetates.

Conclusion

In-Depth Technical Guide to the Thermochemical Properties of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-penten-1-yl acetate. Due to a lack of directly available experimental data, this document presents estimated values for key thermochemical parameters, including the standard enthalpy of formation, ideal gas heat capacity, and standard entropy. These estimations are derived using the well-established Joback group contribution method. This guide also furnishes detailed theoretical protocols for the experimental determination of these properties in esters, namely combustion calorimetry, differential scanning calorimetry (DSC), and the transpiration method. Furthermore, the synthesis of this compound via Fischer esterification is outlined and visualized. This document is intended to serve as a valuable resource for researchers and professionals requiring thermochemical data for this compound in their work.

Introduction

This compound (CAS No: 1576-85-8) is an organic compound classified as an acetate ester of pent-4-en-1-ol.[1] It is a clear, colorless liquid with a fruity aroma.[1] While its physical properties such as boiling point and density are documented, there is a notable scarcity of publicly available experimental thermochemical data for this specific unsaturated ester.[2] Thermochemical data, including enthalpy of formation, heat capacity, and entropy, are fundamental for a wide range of applications in chemical process design, safety analysis, and computational chemistry.

This guide addresses this data gap by providing robust estimations of these essential properties through the Joback group contribution method. Additionally, it offers a detailed description of the standard experimental techniques that would be employed to determine these values empirically. A theoretical pathway for the synthesis of this compound is also presented to provide a complete chemical context.

Estimated Thermochemical Data of this compound

The thermochemical properties of this compound have been estimated using the Joback group contribution method. The results are summarized in the tables below. It is crucial to note that these are theoretical values and should be used with an understanding of the inherent limitations of estimation methods.

Table 1: Estimated Standard Enthalpy of Formation of this compound

PropertySymbolEstimated Value (kJ/mol)
Standard Ideal Gas Enthalpy of Formation at 298.15 KΔfH°(gas, 298.15 K)-389.55

Table 2: Estimated Ideal Gas Heat Capacity of this compound

Temperature (K)Ideal Gas Heat Capacity (Cp) (J/mol·K)
298.15187.64
400227.11
500263.14
600295.73
700324.89
800350.60
900372.88
1000391.71

Table 3: Estimated Standard Ideal Gas Entropy of this compound

PropertySymbolEstimated Value (J/mol·K)
Standard Ideal Gas Entropy at 298.15 KS°(gas, 298.15 K)423.81

Table 4: Thermochemical Data of Analogous Compounds for Comparison

CompoundPropertyValue (kJ/mol)Source
Pentyl acetateStandard Enthalpy of Formation (liquid)-546.4NIST WebBook[3]
3-Hexenyl acetateStandard Enthalpy of Formation (gas, Joback method)-336.03Cheméo[4]

Methodologies

Estimation Protocol: The Joback Group Contribution Method

The thermochemical data presented in this guide were estimated using the Joback method, a group contribution technique that predicts thermodynamic properties from a molecule's structure.[2] The method involves dissecting the molecule into its constituent functional groups and summing the contributions of each group to estimate the overall property.

The following steps outline the application of the Joback method for this compound:

  • Molecular Structure Decomposition: The structure of this compound (CH2=CHCH2CH2O(CO)CH3) is broken down into the following Joback groups:

    • 1 x =CH2 (vinyl group)

    • 1 x =CH- (vinyl group)

    • 2 x -CH2- (alkane group)

    • 1 x -COO- (ester group)

    • 1 x -CH3 (alkane group)

  • Enthalpy of Formation Calculation: The standard ideal gas enthalpy of formation at 298.15 K is calculated using the formula: ΔfH°(gas, 298.15 K) = 68.29 + Σ (ni * ΔHf,i) where ni is the number of occurrences of group i and ΔHf,i is the contribution of group i to the enthalpy of formation.

  • Heat Capacity Calculation: The ideal gas heat capacity as a function of temperature is calculated using the polynomial equation: Cp = (Σ niai - 37.93) + (Σ nibi + 0.210)T + (Σ nici - 3.91 x 10-4)T2 + (Σ nidi + 2.06 x 10-7)T3 where ai, bi, ci, and di are the group-specific parameters for the heat capacity calculation.

  • Standard Entropy Calculation: The standard ideal gas entropy at 298.15 K is calculated using the formula: S°(gas, 298.15 K) = 198.6 + Σ (ni * ΔSi) where ni is the number of occurrences of group i and ΔSi is the contribution of group i to the standard entropy.

cluster_0 Joback Method Workflow for this compound cluster_1 Property Estimation mol This compound (CH2=CHCH2CH2O(CO)CH3) decomp Decomposition into Joback Groups mol->decomp groups =CH2, =CH-, -CH2- (x2), -COO-, -CH3 decomp->groups enthalpy Enthalpy of Formation (ΔfH°) groups->enthalpy Sum of group contributions heat_cap Heat Capacity (Cp) groups->heat_cap Sum of group contributions entropy Standard Entropy (S°) groups->entropy Sum of group contributions

Caption: Workflow for estimating thermochemical data using the Joback method.

Experimental Protocols for Thermochemical Data Determination of Esters

While experimental data for this compound is not available, the following protocols describe the standard methods for determining the thermochemical properties of liquid esters.

This method determines the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.

  • Sample Preparation: A precise mass of the liquid ester is encapsulated in a container of known heat of combustion (e.g., a polyester bag or a glass ampoule).

  • Calorimeter Setup: The sample is placed in a crucible inside a constant-volume bomb calorimeter. The bomb is purged and then filled with high-pressure oxygen (typically 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Combustion: The sample is ignited electrically. The temperature change of the surrounding water bath is measured with high precision.

  • Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid). The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Sample Preparation: A small, accurately weighed amount of the liquid ester (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 K/min) over the desired temperature range. The heat flow to the sample and reference is continuously monitored.

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline measurement is performed with two empty pans.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow to a standard material of known heat capacity (e.g., sapphire) under the same experimental conditions. The heat capacity is calculated using the equation: Cp,sample = (DSCsample / DSCstandard) * (massstandard / masssample) * Cp,standard

The transpiration method is used to measure the vapor pressure of a liquid at different temperatures, from which the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, controlled flow rate through a saturator containing the liquid ester. The saturator is maintained at a constant temperature.

  • Vapor Saturation: The carrier gas becomes saturated with the vapor of the ester as it passes through the saturator.

  • Condensation and Quantification: The gas mixture exiting the saturator is passed through a cold trap where the ester vapor is condensed. The amount of condensed ester is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

  • Vapor Pressure Calculation: The partial pressure of the ester (which is its vapor pressure at that temperature) is calculated from the amount of condensed ester, the volume of the carrier gas, and the ideal gas law.

  • Enthalpy of Vaporization Determination: The experiment is repeated at several different temperatures. The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The enthalpy of vaporization is calculated from the slope of this plot (slope = -ΔHvap/R, where R is the ideal gas constant).

Synthesis Pathway: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 4-penten-1-ol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid.[5][6] The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[6]

cluster_0 Fischer Esterification of this compound reactants Reactants: 4-Penten-1-ol + Acetic Acid reaction Protonation of Carbonyl Oxygen reactants->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction nucleophilic_attack Nucleophilic Attack by Alcohol reaction->nucleophilic_attack Activated Electrophile tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation products Products: This compound + Water deprotonation->products

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

References

"4-Penten-1-yl acetate" molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the fundamental chemical properties of 4-Penten-1-yl acetate reveals a consistent molecular composition and mass across various chemical databases. This technical summary provides the core molecular data for this compound, which is essential for researchers and professionals in drug development and chemical synthesis.

The fundamental molecular properties of this compound are summarized below. This data is foundational for any experimental or computational work involving this compound.

PropertyValue
Molecular Formula C₇H₁₂O₂[1][2][3][4]
Molecular Weight 128.17 g/mol [1][2][4]

This information is derived from standardized chemical property databases and provides the basis for stoichiometric calculations, analytical characterization, and material safety data sheet (MSDS) information. The molecular formula indicates the elemental composition, while the molecular weight is crucial for converting between mass and molar quantities in experimental setups.

Due to the nature of the requested information, which pertains to fundamental and static molecular properties, there are no associated signaling pathways or complex experimental workflows to visualize. Therefore, a graphical representation is not applicable in this context.

References

An In-depth Technical Guide to the Chemical Bonds of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical bonding in 4-penten-1-yl acetate, a molecule of interest in various chemical and biological studies. The document details the molecule's structural and electronic properties through an examination of its bond lengths, bond angles, and spectroscopic characteristics. Detailed experimental protocols for the synthesis and analysis of this compound are provided, alongside a visualization of a key enzymatic reaction mechanism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this and similar ester compounds.

Chemical Structure and Bonding

This compound, with the chemical formula C₇H₁₂O₂, is the acetate ester of 4-penten-1-ol.[1][2] Its structure consists of a five-carbon pentenyl chain with a terminal double bond and an acetate group ester-linked to the other end of the chain. The IUPAC name for this compound is pent-4-en-1-yl acetate.[1]

The chemical bonds within this compound are exclusively covalent. The molecule features single bonds between carbon and hydrogen (C-H), carbon and carbon (C-C), and carbon and oxygen (C-O), as well as double bonds between carbon and carbon (C=C) and carbon and oxygen (C=O). The geometry around the sp³ hybridized carbons is tetrahedral, while the sp² hybridized carbons of the vinyl group and the carbonyl group have a trigonal planar geometry.

Bond Lengths and Angles
BondHybridizationTypical Bond Length (pm)
C-H (alkane)sp³-s109
C-H (alkene)sp²-s108.6
C-C (single)sp³-sp³154
C=C (double)sp²-sp²134
C-O (ester)sp³-sp²143
C=O (ester)sp²-sp²123
C-O (ester ether)sp²-sp³132
AngleHybridizationTypical Bond Angle (°)
H-C-H (alkane)sp³109.5
H-C-C (alkane)sp³109.5
C-C-C (alkane)sp³109.5
H-C=C (alkene)sp²120
C-C=C (alkene)sp²120
O=C-O (ester)sp²120
C-O-C (ester)sp³110

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. The following sections detail the expected spectroscopic data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~5.0m2H-CH=CH
~4.1t2H-O-CH ₂-
~2.1q2H-CH ₂-CH=CH₂
~2.0s3HCH ₃-C=O
~1.7p2H-O-CH₂-CH ₂-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~171C =O
~138-C H=CH₂
~115-CH=C H₂
~64-O-C H₂-
~30-C H₂-CH=CH₂
~28-O-CH₂-C H₂-
~21C H₃-C=O
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
2960-2850StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1240StrongC-O stretch (ester)
~910Strong=C-H bend (alkene, out-of-plane)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
128Low[M]⁺ (Molecular ion)
68High[M - CH₃COOH]⁺ (Loss of acetic acid)
43High (Base Peak)[CH₃CO]⁺ (Acylium ion)
55Medium[C₄H₇]⁺ (Allylic carbocation)
41Medium[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-penten-1-ol and acetic acid using an acid catalyst.[8][9][10][11][12]

Materials:

  • 4-penten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 4-penten-1-ol and 1.2 equivalents of glacial acetic acid.

  • While stirring, slowly add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[13]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS).

  • Acquire the mass spectrum in electron ionization (EI) mode.

  • Analyze the molecular ion peak and the fragmentation pattern.

Visualization of a Relevant Biological Pathway

The enzymatic hydrolysis of esters like this compound is a fundamental reaction in biological systems, often catalyzed by lipases. This reaction typically proceeds via a Ping-Pong Bi-Bi mechanism.

Lipase_Catalyzed_Hydrolysis cluster_enzyme_cycle Enzyme Catalytic Cycle cluster_substrates_products Substrates and Products E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl + Ester (RCOOR') - Alcohol (R'OH) Acid Acetic Acid E->Acid E_Acyl->E + Water (H₂O) - Carboxylic Acid (RCOOH) Alcohol 4-Penten-1-ol E_Acyl->Alcohol Ester This compound Ester->E Water Water Water->E_Acyl

Caption: Lipase-catalyzed hydrolysis of this compound via a Ping-Pong Bi-Bi mechanism.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Penten-1-yl Acetate from 4-Penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-penten-1-yl acetate via the acetylation of 4-penten-1-ol. The procedure employs a standard esterification method using acetic anhydride as the acetylating agent and pyridine as a catalyst and base. This application note includes a comprehensive experimental protocol, a summary of required materials and equipment, and detailed characterization data for the final product, including ¹H NMR, ¹³C NMR, and IR spectroscopy. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction

This compound is a valuable organic ester characterized by a fruity aroma. It serves as a versatile building block in organic synthesis and can be found in various natural products. The synthesis of this compound is a fundamental example of an esterification reaction, a cornerstone of organic chemistry. The protocol described herein details the acetylation of the primary alcohol, 4-penten-1-ol, to its corresponding acetate ester. This transformation is efficiently achieved through the use of acetic anhydride, which provides the acetyl group, and pyridine, which acts as a nucleophilic catalyst and an acid scavenger to neutralize the acetic acid byproduct.

Reaction Scheme

Experimental Protocol

Materials and Equipment
Reagents and Solvents Equipment
4-Penten-1-ol (≥98%)Round-bottom flask
Acetic anhydride (≥99%)Magnetic stirrer and stir bar
Pyridine (anhydrous, ≥99.8%)Ice bath
Diethyl ether (anhydrous)Separatory funnel
Saturated aqueous sodium bicarbonate (NaHCO₃)Rotary evaporator
1 M Hydrochloric acid (HCl)Glassware for extraction and filtration
Brine (saturated aqueous NaCl)NMR spectrometer
Anhydrous magnesium sulfate (MgSO₄)FT-IR spectrometer
Deuterated chloroform (CDCl₃) for NMR
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-ol (1.0 eq) in anhydrous pyridine (approximately 3-5 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel if necessary to yield pure this compound.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
AppearanceClear, colorless liquid
Boiling Point144-146 °C
Density0.911 g/mL at 25 °C
Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.88 - 5.72m1H-CH=CH₂
5.05 - 4.92m2H-CH=CH₂
4.06t, J = 6.6 Hz2H-CH₂-O-
2.15 - 2.08m2H=CH-CH₂-
2.04s3H-C(O)-CH₃
1.75 - 1.65m2H-CH₂-CH₂-O-

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
171.1-C=O
137.9-CH=CH₂
115.0-CH=CH₂
64.1-CH₂-O-
30.0=CH-CH₂-
27.8-CH₂-CH₂-O-
21.0-C(O)-CH₃

IR (Neat)

Wavenumber (cm⁻¹)Assignment
3077=C-H stretch
2945, 2870C-H stretch (aliphatic)
1742C=O stretch (ester)
1642C=C stretch
1240C-O stretch (ester)
914=C-H bend (out-of-plane)

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 4-Penten-1-ol (in Pyridine) reagent Acetic Anhydride (0 °C to RT) start->reagent 1. reaction Acetylation (12-24h) reagent->reaction 2. quench Quench (H₂O) reaction->quench 3. extract Extraction (Et₂O, HCl, NaHCO₃, Brine) quench->extract 4. dry Drying (MgSO₄) extract->dry 5. concentrate Concentration (Rotovap) dry->concentrate 6. purify Purification (Distillation/Chromatography) concentrate->purify 7. product This compound purify->product 8. nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir

Application Notes and Protocols for the Use of 4-Penten-1-yl Acetate in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: The Role of 4-Penten-1-yl Acetate in Modern Pheromone Synthesis

This compound, and its corresponding alcohol, 4-penten-1-ol, are versatile C5 building blocks in the synthesis of insect pheromones. The majority of known lepidopteran sex pheromones are straight-chained hydrocarbon acetates, alcohols, and aldehydes containing one to three double bonds with specific geometries.[1] The strategic placement of these double bonds is crucial for biological activity. The terminal double bond in this compound and 4-penten-1-ol makes them ideal substrates for olefin metathesis, a powerful and efficient method for carbon-carbon double bond formation.

Olefin metathesis, particularly cross-metathesis, allows for the modular and convergent synthesis of long-chain unsaturated pheromones from smaller, readily available fragments. This approach often shortens synthetic routes and can provide access to pheromones with high stereoselectivity, which is paramount for their efficacy in pest management strategies. The use of modern, well-defined catalysts, such as those based on ruthenium and molybdenum, has expanded the scope and functional group tolerance of these reactions, making them highly valuable in an industrial setting.

Key Application: Z-Selective Cross-Metathesis for cis-Alkene Synthesis

A significant challenge in pheromone synthesis is the stereoselective formation of cis (Z)-double bonds, which are common in many lepidopteran pheromones. Traditional methods like the Wittig reaction or Lindlar hydrogenation of alkynes can be inefficient and generate stoichiometric waste products.[1] The development of Z-selective metathesis catalysts has provided a more elegant and sustainable solution.

4-Penten-1-ol is an excellent substrate for Z-selective cross-metathesis reactions. When reacted with a variety of terminal olefins in the presence of a suitable catalyst, it can generate a wide range of (Z)-alkenols. These can then be easily acetylated to yield the final pheromone acetate. This strategy has been successfully employed to synthesize a number of commercially important pheromones, offering a streamlined and efficient alternative to classical synthetic methods.[1]

Data Presentation

The following table summarizes quantitative data for the synthesis of various insect pheromones and intermediates using 4-penten-1-ol as a key starting material in Z-selective cross-metathesis reactions.

Pheromone/IntermediateTarget Insect Species (Example)Reaction Partner of 4-penten-1-olCatalyst (mol%)ProductYield (%)Z:E Ratio
(Z)-Non-4-en-1-olNot specified1-PenteneRu-based Z-selective catalyst (1)(Z)-Non-4-en-1-ol7386:14
(Z)-4-Tridecen-1-olNot specified1-NoneneRu-based Z-selective catalyst (1)(Z)-4-Tridecen-1-olNot specifiedNot specified
(Z)-8-Dodecen-1-olOriental fruit moth (Grapholita molesta)1-HepteneRu-based Z-selective catalyst (1)(Z)-8-Dodecen-1-olNot specifiedNot specified
(Z)-Non-4-enyl AcetateNot specified1-PenteneRu-based Z-selective catalyst (1)(Z)-Non-4-enyl Acetate~65 (overall)~85:15
Intermediate for DisparlureGypsy Moth (Lymantria dispar)1-DodeceneRu-based Z-selective catalyst (1)(Z)-Hexadec-4-en-1-ol6284:16

Data is compiled from literature sources. Yields and selectivities are for the cross-metathesis step. The specific Ru-based catalyst is a chelated, functional-group tolerant, Z-selective metathesis catalyst as described in the cited literature.[1]

Mandatory Visualizations

Synthetic Pathways and Experimental Workflows

Synthetic_Pathway_from_4_penten_1_ol cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate Product cluster_final_step Final Modification cluster_product Final Pheromone Product start1 4-Penten-1-ol metathesis Z-Selective Cross-Metathesis start1->metathesis start2 Terminal Olefin (e.g., 1-Pentene) start2->metathesis alkenol (Z)-Alkenol metathesis->alkenol High Z-selectivity acetylation Acetylation alkenol->acetylation pheromone (Z)-Alkenyl Acetate Pheromone acetylation->pheromone

Caption: General synthetic pathway for (Z)-alkenyl acetate pheromones.

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reagents Addition of Solvent, 4-Penten-1-ol, & Olefin Partner prep->reagents catalyst Catalyst Addition (Ru-based Z-selective) reagents->catalyst reaction Reaction at Ambient Temp. (Monitor by GC/TLC) catalyst->reaction workup Quenching & Aqueous Workup reaction->workup purification1 Purification of (Z)-Alkenol (Column Chromatography) workup->purification1 acetylation Acetylation of Alkenol (e.g., Ac₂O, Pyridine) purification1->acetylation purification2 Final Purification of Acetate (Column Chromatography) acetylation->purification2 analysis Characterization (NMR, GC-MS) purification2->analysis

Caption: Experimental workflow for pheromone synthesis.

Experimental Protocols

Note: The following protocols are generalized from the available literature and may require optimization based on specific laboratory conditions, reagent purity, and scale. All procedures involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Z-Selective Cross-Metathesis of 4-Penten-1-ol

This protocol describes a general method for the synthesis of a (Z)-alkenol intermediate via the cross-metathesis of 4-penten-1-ol with a terminal olefin partner.

Materials:

  • 4-Penten-1-ol

  • Terminal olefin (e.g., 1-pentene, 1-nonene, 1-dodecene)

  • Z-selective Ruthenium catalyst (e.g., a chelated Ru-based catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (for quenching)

  • Standard reagents for aqueous workup (e.g., saturated ammonium chloride, brine, sodium bicarbonate solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Z-selective ruthenium catalyst (typically 0.5-2.0 mol%). The flask is then evacuated and backfilled with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent to the flask to achieve a typical concentration of 0.1-0.5 M. Add 4-penten-1-ol (1.0 equivalent) followed by the terminal olefin partner (1.1-2.0 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at ambient temperature (20-25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrates and catalyst loading.

  • Quenching and Workup: Once the reaction has reached completion (or optimal conversion), quench the catalyst by adding a small amount of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure. The crude residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. Purify the crude (Z)-alkenol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and isomeric purity (Z:E ratio) of the purified alkenol should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Protocol 2: Acetylation of (Z)-Alkenol to (Z)-Alkenyl Acetate Pheromone

This protocol describes the conversion of the synthesized (Z)-alkenol to the final acetate pheromone.

Materials:

  • Purified (Z)-alkenol from Protocol 1

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine) with a catalytic amount of 4-dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (if using triethylamine/DMAP)

  • Standard reagents for aqueous workup (e.g., 1 M HCl, saturated sodium bicarbonate, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the purified (Z)-alkenol (1.0 equivalent) in anhydrous pyridine or anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.

    • If using pyridine: Slowly add acetic anhydride (1.2-1.5 equivalents).

    • If using triethylamine/DMAP: Add triethylamine (1.5 equivalents), a catalytic amount of DMAP (0.05 equivalents), and then slowly add acetic anhydride (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.

  • Workup: Upon completion, cool the reaction mixture in an ice bath and slowly add water to quench the excess acetic anhydride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the final (Z)-alkenyl acetate pheromone by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, GC-MS, and high-resolution mass spectrometry (HRMS).

References

Application Notes and Protocols: Olefin Cross-Metathesis of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin cross-metathesis (CM) is a powerful and versatile carbon-carbon bond-forming reaction that has found widespread application in organic synthesis, from the construction of complex natural products to the development of novel pharmaceuticals.[1] This protocol focuses on the cross-metathesis of 4-penten-1-yl acetate, a readily available starting material, with various olefin partners. The acetate functionality is well-tolerated by modern ruthenium-based metathesis catalysts, making this transformation a valuable tool for the synthesis of a diverse range of functionalized molecules.[2][3] Applications include the synthesis of insect pheromones, which are crucial for environmentally friendly pest control, and the generation of key intermediates for drug discovery programs.[4][5][6]

This document provides detailed experimental procedures, data on catalyst performance, and visual guides to the reaction and workflow.

Reaction Principle

The cross-metathesis of this compound involves the reaction of this terminal olefin with another olefin in the presence of a transition metal catalyst, typically a ruthenium-based complex such as a Grubbs or Hoveyda-Grubbs catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, resulting in the statistical scrambling of the alkylidene fragments of the two starting olefins. The formation of the desired cross-product is often favored by using an excess of one of the olefin partners or by choosing olefins with different reactivities.[7] The reaction is driven to completion by the removal of a volatile byproduct, typically ethylene gas.

Key Applications

  • Synthesis of Insect Pheromones: A significant application of the cross-metathesis of acetate-containing olefins is the synthesis of lepidopteran pheromones. Many of these compounds are long-chain acetates with specific double bond geometries (Z or E), which can be precisely controlled through the choice of catalyst.[2][4]

  • Drug Discovery Intermediates: The ability to introduce new functional groups and extend carbon chains makes this reaction valuable for creating libraries of compounds for biological screening. The resulting unsaturated acetates can be further elaborated into more complex molecular architectures.[1]

  • Natural Product Synthesis: Olefin metathesis is a key strategy in the total synthesis of various natural products, and the cross-metathesis of functionalized olefins like this compound provides a convergent and efficient approach to key intermediates.[8]

Data Presentation

The following tables summarize quantitative data from representative cross-metathesis reactions involving this compound and similar substrates.

Table 1: Cross-Metathesis of 4-Penten-1-ol with 1-Dodecene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
Z-Selective Ru Catalyst0.5CH₂Cl₂40126284:16

Data derived from a similar reaction for the synthesis of an insect pheromone intermediate.[2]

Table 2: Cross-Metathesis of 8-Nonenyl Acetate with 1-Pentene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
Z-Selective Ru Catalyst1.0CH₂Cl₂4012~65~85:15

This reaction demonstrates the direct use of an acetate-containing olefin in Z-selective cross-metathesis.[2]

Experimental Protocols

General Protocol for Olefin Cross-Metathesis of this compound

This protocol provides a general procedure that can be adapted for various cross-partners. Optimization of catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Olefin cross-partner (e.g., 1-octene, styrene, etc.)

  • Ruthenium catalyst (e.g., Grubbs II catalyst, Hoveyda-Grubbs II catalyst, or a Z-selective catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane (CH₂Cl₂), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the ruthenium catalyst (1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (to achieve a substrate concentration of 0.1-0.5 M) to the flask.

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask via syringe.

  • Cross-Partner Addition: Add the olefin cross-partner (1.0 - 3.0 equivalents) to the reaction mixture. Using an excess of the more volatile or less expensive olefin can improve the yield of the desired product.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 40-50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-metathesis product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products This compound 4-Penten-1-yl acetate Catalyst Ru Catalyst This compound->Catalyst Olefin Olefin (R-CH=CH2) Olefin->Catalyst Cross-Product Cross-Metathesis Product Ethylene Ethylene (gas) Catalyst->Cross-Product Catalyst->Ethylene

Caption: General scheme of the olefin cross-metathesis of this compound.

Experimental Workflow

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent, Reactants & Catalyst Setup->Reagents Reaction Stir at Desired Temperature Reagents->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Quench Quench Reaction (Ethyl Vinyl Ether) Monitor->Quench Completion Workup Solvent Removal Quench->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical workflow for an olefin cross-metathesis experiment.

Catalyst Selection Logic

G Goal Desired Product Stereochemistry E_alkene E-alkene (trans) Goal->E_alkene Thermodynamically favored Z_alkene Z-alkene (cis) Goal->Z_alkene Kinetically controlled Grubbs Grubbs II or Hoveyda-Grubbs II E_alkene->Grubbs Z_selective Z-selective Catalyst Z_alkene->Z_selective

Caption: Decision guide for selecting a suitable metathesis catalyst.

References

Synthesis of 4-Penten-1-yl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-penten-1-yl acetate, an acetate ester of 4-penten-1-ol.[1][2][3] This compound is a valuable building block in organic synthesis and can be prepared through the acetylation of the corresponding primary alcohol. The following sections detail various established methods for this transformation, including reaction conditions, purification procedures, and expected outcomes.

Introduction

This compound is a clear, colorless liquid with a fruity aroma.[1] It is insoluble in water but soluble in most non-polar organic solvents.[1] The synthesis of this ester is typically achieved by the acetylation of 4-penten-1-ol using an acetylating agent, most commonly acetic anhydride. This reaction can be facilitated by the use of a base or a catalyst. This document outlines three common and effective protocols for this synthesis.

Data Presentation

The following table summarizes quantitative data for different acetylation protocols applicable to the synthesis of this compound from 4-penten-1-ol. These are representative conditions based on general procedures for the acetylation of primary alcohols and should be optimized for specific laboratory settings.

ProtocolReagentsCatalyst/BaseSolventReaction TimeTemperatureTypical Yield
14-Penten-1-ol, Acetic AnhydridePyridinePyridine1-4 hoursRoom Temperature>90%
24-Penten-1-ol, Acetic AnhydrideDMAP (catalytic)Dichloromethane1-3 hoursRoom Temperature>95%
34-Penten-1-ol, Acetic AnhydrideSodium BicarbonateToluene12-24 hoursRoom TemperatureGood to Excellent

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol utilizes pyridine as both the base and the solvent. Pyridine activates the acetic anhydride and neutralizes the acetic acid byproduct.

Materials:

  • 4-Penten-1-ol (1.0 equiv.)

  • Acetic Anhydride (1.5 - 2.0 equiv.)

  • Pyridine (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 4-penten-1-ol (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 equiv.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the residue by silica gel column chromatography to obtain pure this compound.

Protocol 2: DMAP-Catalyzed Acetylation

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.

Materials:

  • 4-Penten-1-ol (1.0 equiv.)

  • Acetic Anhydride (1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equiv.)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv.)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of 4-penten-1-ol (1.0 equiv.), triethylamine or pyridine (1.5 equiv.), and a catalytic amount of DMAP (0.05 - 0.1 equiv.) in anhydrous dichloromethane, add acetic anhydride (1.2 equiv.) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

Protocol 3: Acetylation using Sodium Bicarbonate

This protocol offers a milder and more environmentally friendly approach using an inexpensive and readily available base.

Materials:

  • 4-Penten-1-ol (1.0 equiv.)

  • Acetic Anhydride (5.0 equiv.)

  • Sodium Bicarbonate (NaHCO₃, dried) (2.0 equiv.)

  • Toluene or Ethyl Acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 4-penten-1-ol (1.0 equiv.), acetic anhydride (5.0 equiv.), and dried sodium bicarbonate (2.0 equiv.) in toluene or ethyl acetate.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the sodium bicarbonate.

  • Wash the filtrate with water and then with saturated aqueous sodium bicarbonate solution to remove any remaining acetic acid and unreacted acetic anhydride.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be further purified by distillation or column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the general workflow and the chemical transformation for the synthesis of this compound.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-Penten-1-ol reaction Acetylation Reaction (Stirring at RT) start->reaction reagent Acetic Anhydride reagent->reaction catalyst Catalyst/Base (Pyridine, DMAP, or NaHCO3) catalyst->reaction quench Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography/Distillation) drying->purification end This compound purification->end reaction_scheme reactant 4-Penten-1-ol (C5H10O) plus1 + reagent Acetic Anhydride ((CH3CO)2O) arrow -> Catalyst/Base product This compound (C7H12O2) plus2 + byproduct Acetic Acid (CH3COOH)

References

Use of "4-Penten-1-yl acetate" in the synthesis of L-threo-sphingoid bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of L-threo-sphingoid bases, crucial components of sphingolipids with significant biological roles and therapeutic potential. While the direct synthesis from 4-Penten-1-yl acetate is not documented in readily available literature, this guide outlines a robust and well-established pathway commencing from the chiral precursor, L-serine. The synthesis leverages the formation of a key intermediate, Garner's aldehyde, followed by chain elongation via olefin cross-metathesis and a diastereoselective reduction to establish the desired L-threo stereochemistry. This protocol is designed to provide researchers with a comprehensive and practical guide for the laboratory-scale synthesis of these important molecules.

Introduction

Sphingoid bases are the foundational backbones of sphingolipids, a class of lipids involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and membrane stability. The stereochemistry of the sphingoid base is critical to its biological function. While D-erythro-sphingosine is the most common sphingoid base in mammals, the L-threo isomer and its analogues are of significant interest in research and drug development due to their unique biological activities. This document details a reliable synthetic route to access L-threo-sphingoid bases, starting from the readily available and inexpensive chiral building block, L-serine.

Core Synthesis Pathway Overview

The synthesis of L-threo-sphingoid bases from L-serine is a multi-step process that utilizes the inherent chirality of the starting material to control the stereochemical outcome. The general workflow can be summarized as follows:

  • Protection of L-serine and formation of Garner's Aldehyde: The amino and hydroxyl groups of L-serine are protected, and the carboxylic acid is reduced to an aldehyde, yielding the versatile intermediate, Garner's aldehyde.

  • Chain Elongation via Olefin Cross-Metathesis: The carbon backbone is extended by reacting a vinyl derivative, synthesized from Garner's aldehyde, with a long-chain terminal alkene using a ruthenium-based catalyst (e.g., Grubbs II catalyst).

  • Diastereoselective Reduction: The resulting ketone is stereoselectively reduced to a hydroxyl group, establishing the threo configuration at the newly formed stereocenter.

  • Deprotection: Finally, the protecting groups are removed to yield the target L-threo-sphingoid base.

Data Presentation

The following table summarizes the quantitative data for each key step in the synthesis of a representative L-threo-sphingoid base. Yields and diastereoselectivity are indicative and may vary based on specific substrates and reaction conditions.

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (threo:erythro)Reference
1Protection and ReductionL-serineGarner's Aldehyde1. (Boc)₂O, NaHCO₃, Dioxane/H₂O; 2. 2,2-Dimethoxypropane, p-TsOH; 3. DIBAL-H, Toluene, -78 °C~75 (over 3 steps)N/A[1]
2Olefin Cross-MetathesisN-Boc-L-vinylglycine derivativeN-Boc-3-keto-sphingoid base1-Pentadecene, Grubbs II Catalyst, CH₂Cl₂~85N/A[2][3]
3Diastereoselective ReductionN-Boc-3-keto-sphingoid baseN-Boc-L-threo-sphingoid baseNaBH(OAc)₃, THF/AcOH~90>95:5[4]
4DeprotectionN-Boc-L-threo-sphingoid baseL-threo-sphingoid base4M HCl in Dioxane~95N/A[3]

Experimental Protocols

Protocol 1: Synthesis of Garner's Aldehyde from L-serine
  • N-Boc Protection: To a solution of L-serine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acetonide Protection: Acidify the reaction mixture with citric acid and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude N-Boc-L-serine in acetone and add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 4 hours.

  • Reduction to Aldehyde: Neutralize the reaction with triethylamine and concentrate under reduced pressure. Purify the resulting ester by column chromatography. Dissolve the purified ester in anhydrous toluene and cool to -78 °C under an inert atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise. Stir for 1 hour at -78 °C. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford Garner's aldehyde.[1]

Protocol 2: Olefin Cross-Metathesis
  • Preparation of the Vinyl Derivative: The Garner's aldehyde is converted to a terminal alkene, for example, by a Wittig reaction with methyltriphenylphosphonium bromide.

  • Metathesis Reaction: To a solution of the N-Boc protected vinyl glycine derivative (1.0 eq) and 1-pentadecene (1.5 eq) in anhydrous dichloromethane under an argon atmosphere, add Grubbs II catalyst (5 mol%). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the N-Boc-3-keto-sphingoid base.[2][3]

Protocol 3: Diastereoselective Reduction to L-threo-sphingoid base
  • To a solution of the N-Boc-3-keto-sphingoid base (1.0 eq) in a 1:1 mixture of anhydrous tetrahydrofuran and acetic acid at -20 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise.

  • Stir the reaction mixture at -20 °C for 6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc-L-threo-sphingoid base.[4]

Protocol 4: Deprotection
  • Dissolve the N-Boc-L-threo-sphingoid base (1.0 eq) in a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and precipitate the hydrochloride salt by the addition of diethyl ether.

  • Collect the solid by filtration and wash with cold diethyl ether to yield the L-threo-sphingoid base hydrochloride.[3]

Mandatory Visualizations

Synthesis_Pathway L_Serine L-Serine Protected_Serine Protected L-Serine (N-Boc, Acetonide) L_Serine->Protected_Serine Protection Garners_Aldehyde Garner's Aldehyde Protected_Serine->Garners_Aldehyde Reduction (DIBAL-H) Vinyl_Derivative N-Boc-L-vinylglycine derivative Garners_Aldehyde->Vinyl_Derivative Wittig Reaction Keto_Sphingoid N-Boc-3-keto-sphingoid base Vinyl_Derivative->Keto_Sphingoid Olefin Cross-Metathesis (Grubbs II, 1-Pentadecene) Protected_Threo N-Boc-L-threo-sphingoid base Keto_Sphingoid->Protected_Threo Diastereoselective Reduction (NaBH(OAc)₃) Threo_Sphingoid L-threo-Sphingoid Base Protected_Threo->Threo_Sphingoid Deprotection (HCl)

Caption: Synthetic pathway for L-threo-sphingoid bases from L-serine.

Experimental_Workflow start Start: L-Serine step1 Protection of Amino and Hydroxyl Groups (Boc Anhydride, 2,2-Dimethoxypropane) start->step1 step2 Reduction to Garner's Aldehyde (DIBAL-H) step1->step2 step3 Chain Elongation via Olefin Metathesis (Grubbs II Catalyst, Alkene) step2->step3 qc1 Purification and Characterization (Column Chromatography, NMR, MS) step3->qc1 step4 Diastereoselective Reduction (NaBH(OAc)₃) qc1->step4 qc2 Purification and Stereochemical Analysis (Column Chromatography, NMR) step4->qc2 step5 Deprotection of Protecting Groups (Acidic Conditions) qc2->step5 end Final Product: L-threo-Sphingoid Base step5->end

Caption: Experimental workflow for L-threo-sphingoid base synthesis.

References

Application Notes and Protocols: The Versatility of the 4-Pentenyl Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with five- and six-membered rings forming the core of numerous pharmaceuticals. The 4-pentenyl group, present in molecules such as 4-penten-1-yl acetate and its derivatives, offers a versatile and readily accessible scaffold for the construction of important oxygen- and nitrogen-containing heterocycles. Through intramolecular cyclization reactions, the terminal alkene of the 4-pentenyl moiety can act as an internal nucleophile, leading to the formation of substituted tetrahydrofurans and piperidines. These reactions are often catalyzed by acids or transition metals, providing regio- and stereochemical control over the cyclization process.

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyltetrahydrofuran from 4-penten-1-ol (the hydrolyzed form of this compound) and N-substituted 2-methylpiperidines from derivatives of 4-penten-1-amine.

I. Synthesis of Oxygen-Containing Heterocycles: 2-Methyltetrahydrofuran

The intramolecular cyclization of 4-penten-1-ol is a direct and efficient method for the synthesis of 2-methyltetrahydrofuran, a valuable solvent and synthetic intermediate. This transformation can be effectively achieved through acid catalysis or intramolecular hydroalkoxylation.

A. Acid-Catalyzed Intramolecular Cyclization of 4-Penten-1-ol

The acid-catalyzed cyclization of 4-penten-1-ol proceeds via protonation of the terminal double bond, followed by intramolecular nucleophilic attack by the hydroxyl group. This method is straightforward and often employs common Brønsted or Lewis acids.

Reaction Pathway:

G cluster_0 Acid-Catalyzed Cyclization of 4-Penten-1-ol start 4-Penten-1-ol protonation Protonation of Alkene (H+) start->protonation H+ carbocation Secondary Carbocation Intermediate protonation->carbocation cyclization Intramolecular Nucleophilic Attack carbocation->cyclization deprotonation Deprotonation cyclization->deprotonation product 2-Methyltetrahydrofuran deprotonation->product G start N-Aryl-4-penten-1-amine + Lanthanide Catalyst activation Coordination of Amine and Alkene to Lanthanide Center start->activation insertion Intramolecular Insertion of Alkene into Ln-N Bond activation->insertion protonolysis Protonolysis with another Amine Molecule insertion->protonolysis product N-Aryl-2-methylpiperidine protonolysis->product

Application Notes and Protocols for the Conjugate Addition of a 4-Penten-1-yl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugate addition, or Michael reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis. This protocol details the 1,4-conjugate addition of a 4-penten-1-yl group to an α,β-unsaturated ketone using a Gilman reagent. Gilman reagents, which are lithium diorganocuprates, are soft nucleophiles that preferentially attack the β-carbon of a conjugated system, avoiding the 1,2-addition to the carbonyl carbon that is common with harder nucleophiles like Grignard or organolithium reagents.[1][2][3][4][5] The 4-penten-1-yl moiety is a useful building block in the synthesis of complex molecules and natural products due to the presence of a terminal double bond which can be further functionalized.

This document provides a detailed experimental procedure for the preparation of the lithium di(4-penten-1-yl)cuprate reagent and its subsequent conjugate addition to 2-cyclohexen-1-one as a model substrate.

Experimental Protocols

The overall experimental procedure is a two-step process: first, the preparation of the Gilman reagent, and second, the conjugate addition reaction.

Part 1: Preparation of Lithium di(4-penten-1-yl)cuprate

This procedure outlines the formation of the Gilman reagent from 5-bromo-1-pentene.

Materials:

  • 5-bromo-1-pentene

  • Lithium wire or powder

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of 4-penten-1-yllithium: Under an inert atmosphere of argon or nitrogen, place freshly cut lithium wire or powder in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous diethyl ether to the flask. Slowly add a solution of 5-bromo-1-pentene in anhydrous diethyl ether to the stirred lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the lithium is consumed. The resulting solution is 4-penten-1-yllithium.

  • Formation of the Gilman Reagent: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of copper(I) iodide in anhydrous diethyl ether. Cool this suspension to -78 °C using a dry ice/acetone bath. Slowly add two equivalents of the previously prepared 4-penten-1-yllithium solution to the stirred CuI suspension.[3][6][7] The mixture will change color, indicating the formation of the lithium di(4-penten-1-yl)cuprate reagent. The solution should be used immediately in the next step.

Part 2: Conjugate Addition to 2-Cyclohexen-1-one

This procedure describes the 1,4-addition of the prepared Gilman reagent to an α,β-unsaturated ketone.

Materials:

  • Lithium di(4-penten-1-yl)cuprate solution (from Part 1)

  • 2-Cyclohexen-1-one

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-cyclohexen-1-one in anhydrous diethyl ether. Cool the solution to -78 °C.

  • Addition of Gilman Reagent: Slowly add the freshly prepared lithium di(4-penten-1-yl)cuprate solution to the stirred solution of 2-cyclohexen-1-one at -78 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[8] Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-(4-penten-1-yl)cyclohexan-1-one.

Data Presentation

The following table summarizes representative yields for the conjugate addition of various organocuprates to cyclic enones, which are analogous to the protocol described above.

EntryOrganocuprateEnoneSolventTemperature (°C)Yield (%)
1Lithium dimethylcuprate2-Cyclohexen-1-oneTHF-78 to 0~85-95
2Lithium dibutylcuprate2-Cyclohexen-1-oneEt₂O-78 to 0~80-90
3Lithium diphenylcuprate2-Cyclopenten-1-oneTHF/Et₂O-78 to 0~75-85
4Lithium di(2-thienyl)cuprate2-Cyclohexen-1-oneTHF-78 to 0~70-80

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purity of reagents. The data presented are typical ranges found in the literature for similar reactions.

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Part 1: Gilman Reagent Preparation cluster_conjugate_addition Part 2: Conjugate Addition start_reagent 5-bromo-1-pentene + Li pentenyllithium 4-penten-1-yllithium start_reagent->pentenyllithium in Et₂O gilman Lithium di(4-penten-1-yl)cuprate pentenyllithium->gilman 2:1 ratio, -78°C cui CuI cui->gilman 2:1 ratio, -78°C reaction Reaction Mixture gilman->reaction gilman->reaction enone 2-Cyclohexen-1-one enone->reaction -78°C to 0°C workup Aqueous Workup (NH₄Cl) reaction->workup product 3-(4-penten-1-yl)cyclohexan-1-one workup->product Extraction & Purification

Caption: Overall workflow for the synthesis of 3-(4-penten-1-yl)cyclohexan-1-one.

Reaction Mechanism

reaction_mechanism reagents Lithium di(4-penten-1-yl)cuprate + 2-Cyclohexen-1-one pi_complex π-Complex Formation reagents->pi_complex oxidative_addition Oxidative Addition pi_complex->oxidative_addition cu_iii Cu(III) Intermediate oxidative_addition->cu_iii reductive_elimination Reductive Elimination cu_iii->reductive_elimination enolate Lithium Enolate reductive_elimination->enolate protonation Protonation (Workup) enolate->protonation product 3-(4-penten-1-yl)cyclohexan-1-one protonation->product

Caption: Generalized mechanism of organocuprate conjugate addition.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of "4-Penten-1-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-yl acetate is an ester recognized for its characteristic fruity aroma and has applications in the fields of flavorings, fragrances, and as a synthon in organic synthesis. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a common and efficient acetylation method. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Chemical Profile

PropertyValue
IUPAC Name pent-4-en-1-yl acetate
Synonyms 4-Pentenyl acetate, 5-Acetoxy-1-pentene, Acetic acid 4-pentenyl ester
CAS Number 1576-85-8[1][2]
Molecular Formula C₇H₁₂O₂[1][3]
Molecular Weight 128.17 g/mol [4]
Appearance Colorless clear liquid with a fruity aroma[1][2][4]
Boiling Point 144-146 °C[2]
Density 0.911 g/mL at 25 °C[2]
Refractive Index 1.418 (n20/D)[2]

Synthesis Overview

The laboratory synthesis of this compound is most commonly achieved through the acetylation of 4-penten-1-ol. This can be accomplished using various acetylating agents, with acetyl chloride in the presence of a base like pyridine being a highly effective method. This reaction is an example of nucleophilic acyl substitution.

Reaction Scheme: Acetylation of 4-Penten-1-ol

G 4-penten-1-ol 4-Penten-1-ol product This compound 4-penten-1-ol->product + acetyl_chloride Acetyl Chloride acetyl_chloride->product + pyridine Pyridine pyridine->product Catalyst/Base hcl Pyridinium chloride product->hcl + workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 4-penten-1-ol in Dichloromethane cool Cool to 0 °C dissolve->cool add_pyr Add Pyridine cool->add_pyr add_accl Add Acetyl Chloride add_pyr->add_accl react Stir at Room Temperature add_accl->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Distillation (optional) concentrate->distill Final Product Final Product concentrate->Final Product

References

Application Notes and Protocols for Enzymatic Reactions with 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-penten-1-yl acetate as a substrate in enzymatic reactions, primarily focusing on lipase-catalyzed transformations. Due to the limited availability of data for this specific substrate, the following protocols and data are based on established methodologies for structurally similar compounds, such as other pentenyl and acetate esters. These notes are intended to serve as a starting point for reaction optimization and development.

Introduction

This compound is an unsaturated ester that can serve as a valuable chiral building block in organic synthesis. Enzymatic reactions, particularly those catalyzed by lipases and esterases, offer a green and highly selective alternative to traditional chemical methods for the synthesis and resolution of such molecules. Lipases, in particular, are known for their ability to function in non-aqueous media, their broad substrate specificity, and their high enantioselectivity, making them ideal biocatalysts for the kinetic resolution of alcohols and the hydrolysis of esters.

Commonly employed enzymes for these transformations include Lipase B from Candida antarctica (CALB) and lipases from Pseudomonas species (e.g., Pseudomonas cepacia, Pseudomonas fluorescens). These enzymes can be used in both free and immobilized forms, with immobilization often leading to enhanced stability and reusability.

Key Enzymatic Reactions

Two primary enzymatic reactions involving this compound and its corresponding alcohol (4-penten-1-ol) are of significant interest:

  • Enzymatic Hydrolysis: The stereoselective hydrolysis of racemic this compound to yield an enantioenriched alcohol and the corresponding unreacted acetate.

  • Enzymatic Acylation (Transesterification): The kinetic resolution of racemic 4-penten-1-ol via acylation with an acyl donor, such as vinyl acetate, to produce enantioenriched this compound and the unreacted alcohol.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data obtained for the enzymatic resolution of structurally similar secondary alcohols and acetates using lipases. These values should be considered as a reference point for the development of reactions with this compound.

Table 1: Representative Data for Lipase-Catalyzed Acylation of Secondary Alcohols

EnzymeSubstrateAcyl DonorSolventTemp. (°C)Conversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)rac-1-phenylethanolVinyl acetaten-Hexane30~50>99 (R)-acetate>99 (S)-alcohol>200
Pseudomonas cepacia Lipase (PSL)rac-2-octanolVinyl acetateDiisopropyl ether404895 (R)-acetate90 (S)-alcohol112
Lipase AK (Pseudomonas fluorescens)rac-2-phenylchroman-4-olVinyl acetateVinyl acetate30~50>9950-90>200[1]

Table 2: Representative Data for Lipase-Catalyzed Hydrolysis of Acetate Esters

EnzymeSubstrateSolventTemp. (°C)pHConversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)Enantioselectivity (E)
Pseudomonas cepacia Lipase (PSL)rac-Morita-Baylis-Hillman acetatesToluene/Phosphate Buffer307.0~50>99 (alcohol)>99 (acetate)>200
Candida rugosa Lipaserac-1-phenylethyl acetatePhosphate Buffer407.24592 (R)-alcohol75 (S)-acetate45

Experimental Protocols

The following are detailed, generalized protocols for the enzymatic kinetic resolution of 4-penten-1-ol via acylation and the enzymatic hydrolysis of this compound.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-4-Penten-1-ol via Acylation

Objective: To obtain enantioenriched (R)- or (S)-4-penten-1-yl acetate and the corresponding unreacted enantioenriched 4-penten-1-ol.

Materials:

  • rac-4-Penten-1-ol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or Lipase from Pseudomonas cepacia

  • Acyl donor: Vinyl acetate

  • Solvent: n-Hexane (or other anhydrous organic solvent like methyl tert-butyl ether (MTBE) or toluene)

  • Molecular sieves (3Å or 4Å), activated

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate or temperature-controlled shaker

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add rac-4-penten-1-ol (1.0 mmol).

  • Solvent and Acyl Donor Addition: Add anhydrous n-hexane (10 mL) and vinyl acetate (2.0 mmol, 2.0 equiv.).

  • Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg/mmol of substrate). The optimal enzyme loading should be determined experimentally.

  • Drying: Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

  • Reaction Conditions: Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer at 30-40°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the enzymatic reaction in the aliquot by filtering off the enzyme. Analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product (this compound) and the remaining substrate (4-penten-1-ol).

  • Reaction Termination: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Work-up and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of this compound and unreacted 4-penten-1-ol can be separated by column chromatography on silica gel.

  • Characterization: Characterize the purified products by standard analytical techniques (NMR, IR, etc.) and determine the enantiomeric excess of each fraction by chiral GC or HPLC.

Protocol 2: Lipase-Catalyzed Hydrolysis of rac-4-Penten-1-yl Acetate

Objective: To obtain enantioenriched (R)- or (S)-4-penten-1-ol and the corresponding unreacted enantioenriched this compound.

Materials:

  • rac-4-Penten-1-yl acetate

  • Lipase from Pseudomonas cepacia or Candida rugosa

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (optional, e.g., Toluene or THF)

  • Standard laboratory glassware

  • pH-stat or autotitrator (recommended for controlling pH)

  • Magnetic stirrer and temperature-controlled water bath

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 20 mL of 0.1 M phosphate buffer, pH 7.0).

  • Substrate Addition: Add rac-4-penten-1-yl acetate (1.0 mmol). If the substrate has low water solubility, a minimal amount of a water-miscible organic co-solvent can be added, or the reaction can be run in a biphasic system with vigorous stirring.

  • Enzyme Addition: Add the lipase (e.g., 10-30 mg of free lipase powder).

  • Reaction Conditions: Maintain the reaction temperature at 30-40°C with constant stirring.

  • pH Control: The hydrolysis of the ester will produce acetic acid, which will lower the pH of the reaction mixture. To maintain optimal enzyme activity, the pH should be kept constant using a pH-stat that automatically adds a dilute base solution (e.g., 0.1 M NaOH).

  • Monitoring the Reaction: The progress of the reaction can be monitored by the consumption of the base or by taking aliquots at regular intervals. For analysis, extract the aliquot with an organic solvent (e.g., ethyl acetate), dry the organic layer, and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Reaction Termination: Once the desired conversion (ideally around 50%) is achieved, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the products. If a free enzyme was used, denaturation by adding a water-miscible organic solvent like acetone or by heat might be necessary before extraction.

  • Work-up and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting mixture of 4-penten-1-ol and unreacted this compound can be separated by column chromatography.

  • Characterization: Characterize the purified products and determine the enantiomeric excess of each fraction by chiral GC or HPLC.

Visualizations

Enzymatic_Kinetic_Resolution cluster_reactants Reactants cluster_products Products at ~50% Conversion rac_alcohol rac-4-Penten-1-ol lipase Lipase (e.g., CALB) rac_alcohol->lipase (R)-enantiomer reacts faster acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase enant_ester (S)-4-Penten-1-yl acetate enant_alcohol (R)-4-Penten-1-ol lipase->enant_ester lipase->enant_alcohol unreacted

Caption: Workflow for the lipase-catalyzed kinetic resolution of rac-4-penten-1-ol.

Lipase_Acylation_Mechanism cluster_cycle Ping-Pong Bi-Bi Mechanism E Free Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac + A P This compound (P) E_Ac->E + B, - P P1 Vinyl Alcohol (tautomerizes to acetaldehyde) E_Ac->P1 - P1 E_P Enzyme-Product Complex (E-P) E_Ac->E_P + B A Vinyl Acetate (A) A->E B 4-Penten-1-ol (B) B->E_Ac E_P->E - P

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed acylation.

References

Troubleshooting & Optimization

How to improve the yield of "4-Penten-1-yl acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "4-Penten-1-yl acetate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the esterification of 4-penten-1-ol with an acetylating agent. Key methods include:

  • Fischer-Speier Esterification: This classic method involves reacting 4-penten-1-ol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

  • Acetylation with Acetic Anhydride: A widely used method where 4-penten-1-ol is treated with acetic anhydride. This reaction can be catalyzed by either a base (like pyridine or triethylamine) or an acid (like a Lewis acid).[2][3]

  • Enzymatic Synthesis: The use of lipases as biocatalysts offers a milder and more selective method for the esterification of 4-penten-1-ol with an acetyl donor.[4][5][6][7]

Q2: What is the role of a catalyst in the synthesis of this compound?

A2: A catalyst is used to increase the rate of the esterification reaction, which is often slow.[1]

  • Acid catalysts (e.g., H₂SO₄) protonate the carbonyl oxygen of the carboxylic acid or anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Base catalysts (e.g., pyridine) deprotonate the alcohol, making it a more potent nucleophile. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.[2]

Q3: Can the double bond in 4-penten-1-ol interfere with the acetylation reaction?

A3: Yes, the terminal double bond in 4-penten-1-ol can potentially undergo side reactions, especially under strongly acidic conditions. Potential side reactions include acid-catalyzed hydration of the alkene to form a diol, or isomerization of the double bond.[9] Therefore, choosing reaction conditions that are chemoselective for the hydroxyl group is crucial.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (4-penten-1-ol) and the appearance of the product (this compound).

Q5: What are the typical purification methods for this compound?

A5: After the reaction is complete, the crude product is typically worked up to remove the catalyst, excess reagents, and byproducts. Common purification steps include:

  • Aqueous workup: Washing the reaction mixture with water, a mild base (like sodium bicarbonate solution) to neutralize any acid, and brine.

  • Drying: Using an anhydrous salt like magnesium sulfate or sodium sulfate to remove residual water from the organic layer.

  • Distillation: Fractional distillation under reduced pressure is often used to obtain the pure ester, separating it from any non-volatile impurities and residual starting alcohol.

  • Column chromatography: For high purity applications, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating.
Deactivated catalyst or reagents.Use freshly distilled reagents and ensure the catalyst is active. For instance, acetic anhydride can hydrolyze over time.
Reversible reaction (Fischer esterification).Remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.
Formation of Side Products Acid-catalyzed dehydration of 4-penten-1-ol to form dienes.Avoid excessively high temperatures and strong acidic conditions. Consider using a milder acid catalyst or a non-acidic method.
Isomerization of the double bond.Employ milder reaction conditions, such as enzymatic catalysis or acetylation with acetic anhydride and pyridine at controlled temperatures.
Polymerization of the alkene.Use moderate reaction temperatures and avoid prolonged reaction times, especially in the presence of strong acids.
Difficult Purification Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.
Incomplete removal of acetic acid or pyridine.Perform multiple washes with a saturated sodium bicarbonate solution to remove acetic acid. For pyridine, wash with a dilute HCl solution followed by sodium bicarbonate and water.
Co-distillation of product and starting material.Ensure efficient fractional distillation with a fractionating column of appropriate length and packing.

Data Presentation

Method Acetylating Agent Catalyst/Base Solvent Temperature (°C) Typical Yield (%)
Fischer-Speier EsterificationAcetic AcidH₂SO₄ (catalytic)Toluene (for azeotropic water removal)Reflux60-70
Acetic Anhydride AcetylationAcetic AnhydridePyridineNone (Pyridine as solvent)0 to RT85-95
Acetic Anhydride AcetylationAcetic AnhydrideDMAP (4-Dimethylaminopyridine)DichloromethaneRoom Temperature>95
Lewis Acid CatalysisAcetic AnhydrideSc(OTf)₃ (catalytic)AcetonitrileRoom Temperature90-98
Enzymatic AcetylationVinyl AcetateImmobilized Lipase (e.g., Novozym 435)Solvent-free or organic solvent40-60>90

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol is a common and high-yielding method for the acetylation of primary alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-penten-1-ol (1.0 eq) in anhydrous pyridine (2-3 volumes).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise via the dropping funnel while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath and slowly add cold water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Lewis Acid-Catalyzed Acetylation

This method offers a fast and efficient alternative using a catalytic amount of a Lewis acid.

  • Reaction Setup: To a solution of 4-penten-1-ol (1.0 eq) in a dry solvent such as acetonitrile or dichloromethane, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 1-5 mol%).

  • Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography on silica gel or by vacuum distillation.

Protocol 3: Enzymatic Acetylation

This protocol provides a green and highly selective method for synthesis.

  • Reaction Setup: In a flask, combine 4-penten-1-ol (1.0 eq), an acyl donor such as vinyl acetate (1.5-2.0 eq), and an immobilized lipase (e.g., Novozym® 435, 5-10% by weight of the substrates). The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle shaking or stirring.

  • Monitoring: Monitor the conversion by taking samples periodically and analyzing them by GC.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: The filtrate, containing the product and excess acyl donor, can be purified by vacuum distillation to remove the volatile acyl donor and obtain the pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 4-Penten-1-ol + Acetylating Agent reaction Reaction with Catalyst/Enzyme start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying purification Purification (Distillation/Chromatography) drying->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions purification_loss Loss during Purification low_yield->purification_loss optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions check_reagents Use Fresh Reagents incomplete_reaction->check_reagents remove_water Remove Water (Fischer) incomplete_reaction->remove_water milder_conditions Use Milder Conditions side_reactions->milder_conditions chemoselective_method Choose Chemoselective Method side_reactions->chemoselective_method careful_workup Careful Workup/Distillation purification_loss->careful_workup

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Purification of crude "4-Penten-1-yl acetate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "4-Penten-1-yl acetate" by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound, presented in a question-and-answer format to help researchers, scientists, and drug development professionals resolve experimental challenges.

Q1: Why is my separation of this compound from impurities poor, with overlapping spots on the TLC plate?

A1: Poor separation, or co-elution, is a frequent challenge.[1][2] To improve the resolution between your target compound and impurities, consider the following:

  • Optimize the Solvent System: The choice of mobile phase is critical for good separation.[3][4]

    • Vary Solvent Polarity: Experiment with different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether). For a compound like this compound, a good starting point would be a low percentage of ethyl acetate in hexanes.[4]

    • Try Different Solvents: If hexane/ethyl acetate systems fail, consider alternatives like dichloromethane/hexane or acetone/hexane.[1]

    • Develop with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). An ideal system will give your product a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from impurities.[1][5]

  • Adjust the Elution Gradient: If using flash chromatography with a gradient, employing a shallower gradient can enhance the separation of compounds with similar Rf values.[6]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina, which offers different selectivity.[1][7]

Q2: My this compound is not moving down the column or is eluting very slowly.

A2: This issue typically points to a mobile phase with insufficient polarity or interactions with the stationary phase.

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If your compound is still not eluting with a high concentration of ethyl acetate, a more polar solvent like methanol could be added in small percentages (up to 10%) to the mobile phase.[4] However, be aware that methanol can potentially dissolve some silica gel.[4]

  • Check for Compound Instability: Verify that your compound is stable on silica gel. Some compounds can degrade or irreversibly adsorb to the acidic surface of silica.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any degradation has occurred.[1] If instability is an issue, consider using a deactivated or neutral stationary phase like neutral alumina.[1][6]

Q3: The bands of my compound are tailing or streaking down the column.

A3: Tailing or streaking can be caused by several factors:

  • Sample Overloading: Loading too much crude material onto the column can lead to broad, tailing bands.[8] Try reducing the amount of sample.

  • Poor Sample Solubility: If the crude mixture is not fully soluble in the initial mobile phase, it can cause streaking as it moves down the column.[1] Ensure your sample is dissolved in the minimum amount of the eluent before loading.[9]

  • Interactions with Silica Gel: The slightly acidic nature of silica gel can cause tailing with some compounds.[8] While less common for a simple ester, if basic impurities are present, they can strongly interact. Adding a small amount of a modifier like triethylamine to the mobile phase can mitigate this, though it may not be necessary for this compound itself.

  • Inappropriate Flow Rate: A flow rate that is too fast can prevent proper equilibration between the stationary and mobile phases, leading to tailing.[9] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[9]

Q4: The column is running very slowly or has stopped completely.

A4: A blocked column is a frustrating issue that can arise from several sources:

  • Precipitation of Compound/Impurity: If your crude sample contains components that are not soluble in the mobile phase, they can precipitate at the top of the column, blocking the flow.[1] Pre-filtering your sample or using a different loading technique might be necessary.

  • Air Bubbles in the Column: Air bubbles can disrupt the flow of the mobile phase.[10] Ensure the column is packed carefully to avoid introducing air.

  • Fine Particles Clogging the Frit: Very fine silica particles can clog the bottom frit of the column. Placing a layer of sand at the bottom of the column before adding the silica can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: For a moderately polar compound like this compound, a good starting point for TLC analysis and subsequent column chromatography would be a mixture of a non-polar and a moderately polar solvent.[4] A common and effective system is ethyl acetate in hexanes. Begin with a low polarity mixture, such as 5% ethyl acetate in hexanes (5:95 v/v), and gradually increase the polarity to find a system that provides an Rf value of approximately 0.3-0.4 for the product.[1][5]

Q2: How should I load my crude this compound onto the column?

A2: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude sample in the minimum amount of the initial mobile phase solvent.[9] Carefully pipette this solution directly onto the top of the packed silica gel column.[9] This method is straightforward for samples that are readily soluble in the eluent.

  • Dry Loading: If your sample has poor solubility in the mobile phase, dry loading is recommended.[1][9] Dissolve your crude product in a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel to the solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[1][11] This powder can then be carefully added to the top of the column.[1]

Q3: How much silica gel should I use for my purification?

A3: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 30:1 to 100:1. For difficult separations, a higher ratio may be necessary. The amount will also depend on the difference in Rf values between your product and the impurities.

Q4: Can this compound degrade on a silica gel column?

A4: While this compound is a relatively stable ester, the acidic nature of standard silica gel can potentially cause degradation of sensitive compounds.[1] It is always good practice to check the stability of your compound on silica by performing a 2D TLC or by letting a spot sit on a TLC plate for some time before development.[1] If degradation is observed, using a deactivated silica gel or neutral alumina is a viable alternative.[1]

Experimental Data and Protocols

Solvent System Selection for this compound

The following table provides representative Rf values for this compound in common solvent systems used for column chromatography on a silica gel stationary phase. These values are illustrative and should be confirmed by TLC with your specific crude material.

Solvent System (v/v)Non-Polar ComponentPolar ComponentApproximate Rf of this compound
95:5HexanesEthyl Acetate0.50 - 0.60
90:10HexanesEthyl Acetate0.35 - 0.45
80:20HexanesEthyl Acetate0.20 - 0.30
90:10Petroleum EtherDiethyl Ether0.40 - 0.50
Detailed Experimental Protocol

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find the optimal system that gives the target compound an Rf of ~0.3-0.4 and good separation from impurities.

  • Column Preparation (Slurry Method):

    • Select a glass column of an appropriate size based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase identified from TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder onto the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

    • Maintain a constant flow rate. A common guideline is a drop rate of about one drop per second.

    • Collect the eluent in a series of numbered fractions (e.g., in test tubes).

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions containing the desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

G Troubleshooting Workflow for Poor Separation start Poor Separation Observed (Overlapping Spots) optimize_solvent Optimize Solvent System (TLC analysis) start->optimize_solvent check_rf Is Rf of Product ~0.3-0.4 with good separation? optimize_solvent->check_rf run_column Run Column with Optimized Solvent check_rf->run_column Yes shallow_gradient Use a Shallower Gradient check_rf->shallow_gradient No end_good Successful Purification run_column->end_good change_stationary_phase Change Stationary Phase (e.g., Alumina) shallow_gradient->change_stationary_phase end_bad Re-evaluate Strategy change_stationary_phase->end_bad

Caption: Troubleshooting workflow for poor separation in column chromatography.

G Column Chromatography Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis (Solvent Selection) column_packing 2. Column Packing (Slurry Method) tlc->column_packing sample_loading 3. Sample Loading (Wet or Dry) column_packing->sample_loading elution 4. Elution (Gradient or Isocratic) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_pure 7. Combine Pure Fractions fraction_analysis->combine_pure evaporation 8. Solvent Evaporation combine_pure->evaporation final_product Purified Product evaporation->final_product

Caption: General experimental workflow for column chromatography purification.

References

Common side reactions in the synthesis of "4-Penten-1-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-penten-1-yl acetate. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions. Two primary synthesis methods are covered: Fischer Esterification and Acetylation with Acetic Anhydride.

Method 1: Fischer Esterification of 4-Penten-1-ol with Acetic Acid

This method involves the acid-catalyzed reaction between 4-penten-1-ol and acetic acid. It is an equilibrium reaction, and driving it to completion can be challenging.

Diagram of Fischer Esterification and Side Reaction:

Fischer_Esterification cluster_main Main Reaction: Fischer Esterification cluster_side Side Reaction: Intramolecular Cyclization 4-Penten-1-ol 4-Penten-1-ol 4-Penten-1-yl_Acetate This compound (Product) 4-Penten-1-ol->4-Penten-1-yl_Acetate + Acetic Acid (H+ catalyst) Acetic_Acid Acetic Acid Acetic_Acid->4-Penten-1-yl_Acetate Water Water 4-Penten-1-yl_Acetate->Water + H2O 4-Penten-1-ol_side 4-Penten-1-ol Cyclic_Ether 2-Methyltetrahydrofuran (Byproduct) 4-Penten-1-ol_side->Cyclic_Ether H+ catalyst

Caption: Fischer esterification of 4-penten-1-ol and a common side reaction.

Troubleshooting Table: Fischer Esterification

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[1][2][3]1a. Use a large excess of one reactant (typically the less expensive one, like acetic acid).[3] 1b. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2]
2. Insufficient reaction time or temperature: The reaction may be too slow under the current conditions.2. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC.
3. Ineffective catalyst: The acid catalyst may be weak or used in an insufficient amount.3. Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid in an appropriate catalytic amount.
Presence of a Significant Amount of a Lower Boiling Point Impurity 1. Acid-catalyzed intramolecular cyclization: The acidic conditions can promote the cyclization of 4-penten-1-ol to form 2-methyltetrahydrofuran.1a. Use milder reaction conditions (lower temperature, shorter reaction time). 1b. Consider using a less acidic catalyst or a different synthetic method if the byproduct is difficult to separate.
Formation of Polymeric Material 1. Acid-catalyzed polymerization: The double bond in 4-penten-1-ol can polymerize under strong acidic conditions.1. Use a lower concentration of the acid catalyst and avoid excessively high temperatures. Monitor the reaction for any signs of polymerization (e.g., increased viscosity).
Incomplete Removal of Acetic Acid 1. Insufficient work-up: The aqueous washes may not be sufficient to remove all the excess acetic acid.1. Perform additional washes with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
Method 2: Acetylation of 4-Penten-1-ol with Acetic Anhydride

This method utilizes the reaction of 4-penten-1-ol with acetic anhydride, often in the presence of a base like pyridine, to form the ester. This reaction is generally faster and not reversible.

Diagram of Acetylation Workflow:

Acetylation_Workflow Start Start Dissolve Dissolve 4-Penten-1-ol in Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Anhydride Add Acetic Anhydride dropwise Cool->Add_Anhydride React Stir at Room Temperature (Monitor by TLC) Add_Anhydride->React Quench Quench with Methanol React->Quench Workup Aqueous Work-up (HCl, NaHCO3, Brine) Quench->Workup Dry Dry with Na2SO4 Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: A typical experimental workflow for the acetylation of an alcohol.

Troubleshooting Table: Acetylation with Acetic Anhydride

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient acetic anhydride: The molar ratio of acetic anhydride to the alcohol may be too low.1. Use a slight excess of acetic anhydride (e.g., 1.1-1.5 equivalents).
2. Low reaction temperature or short reaction time: The reaction may not have proceeded to completion.2. Allow the reaction to stir for a longer period at room temperature or gently warm if necessary, monitoring by TLC.
3. Presence of water: Water will react with acetic anhydride, reducing its availability for the desired reaction.3. Ensure all glassware is dry and use anhydrous solvents.
Difficult Purification (Presence of Pyridine) 1. Incomplete removal during work-up: Pyridine can be challenging to remove completely with aqueous washes.1. Perform thorough washes with dilute hydrochloric acid to protonate the pyridine and extract it into the aqueous layer. Co-evaporation with toluene can also help remove residual pyridine.
Product is Contaminated with Acetic Acid 1. Incomplete quenching or work-up: Excess acetic anhydride hydrolyzes to acetic acid, which needs to be removed.1. Ensure the reaction is properly quenched and perform thorough washes with saturated sodium bicarbonate solution during the work-up.

Quantitative Data Summary

The following table provides typical yield ranges for the synthesis of this compound and its common byproduct. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthesis Method Reagents Typical Product Yield (%) Common Side Product(s) Typical Side Product Yield (%)
Fischer Esterification 4-Penten-1-ol, Acetic Acid, H₂SO₄60-802-Methyltetrahydrofuran5-20
Acetylation 4-Penten-1-ol, Acetic Anhydride, Pyridine>90(Residual Pyridine/Acetic Acid)Variable

Experimental Protocols

Protocol 1: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-penten-1-ol (1.0 eq.), glacial acetic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Neutralization: Wash the combined organic layers with water, followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to separate the this compound from any unreacted starting material and the 2-methyltetrahydrofuran byproduct.

Protocol 2: Acetylation with Acetic Anhydride[4]
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-penten-1-ol (1.0 eq.) in anhydrous pyridine.

  • Addition of Reagent: Cool the solution to 0°C in an ice bath and add acetic anhydride (1.2 eq.) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Work-up: Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure this compound.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 4-penten-1-ol is giving a very low yield. What are the most likely reasons?

A1: Low yields in Fischer esterifications are often due to the reversible nature of the reaction. To improve the yield, you should try to shift the equilibrium to the product side. This can be achieved by using a large excess of one of the reactants, typically the less expensive one which is acetic acid in this case.[3] Alternatively, removing the water byproduct as it forms using a Dean-Stark apparatus is a very effective method.[1][2] Also, ensure you are using a strong acid catalyst like sulfuric acid and that the reaction is heated to reflux for a sufficient amount of time.

Q2: I have an unexpected peak in my GC-MS analysis of the Fischer esterification product with a lower retention time than my desired ester. What could it be?

A2: This is very likely 2-methyltetrahydrofuran, the product of an acid-catalyzed intramolecular cyclization of 4-penten-1-ol. Under the acidic conditions of the Fischer esterification, the hydroxyl group can attack the double bond, leading to the formation of this stable five-membered cyclic ether. To minimize its formation, you can try using milder reaction conditions, such as a lower temperature or a shorter reaction time. If this side product is still a significant issue, consider switching to the acetylation method with acetic anhydride, which does not use a strong acid catalyst.

Q3: After acetylation with acetic anhydride and pyridine, I am having trouble removing the pyridine from my product. What is the best way to do this?

A3: Pyridine can be persistent. The most effective way to remove it during the work-up is to wash the organic layer thoroughly with a dilute solution of hydrochloric acid (e.g., 1 M HCl). The acid will protonate the basic pyridine, forming a water-soluble pyridinium salt that will be extracted into the aqueous layer. Repeat the acid wash until the aqueous layer is no longer basic. After concentrating the organic layer, co-evaporation with a solvent like toluene can also help to azeotropically remove the last traces of pyridine.

Q4: Can I use a different base instead of pyridine for the acetylation reaction?

A4: Yes, other tertiary amines like triethylamine can be used as a base to neutralize the acetic acid byproduct. However, pyridine often also acts as a catalyst in these reactions. For a more effective catalytic system, a small amount of 4-dimethylaminopyridine (DMAP) can be added along with a stoichiometric amount of a non-nucleophilic base like triethylamine.

Q5: Is it possible for the double bond in 4-penten-1-ol to react under the conditions of acetylation with acetic anhydride?

A5: Under the standard, mild conditions for acetylation with acetic anhydride and pyridine (room temperature), the double bond is generally unreactive. This method is much milder than the strongly acidic conditions of the Fischer esterification and is therefore a good choice for acetylating unsaturated alcohols where side reactions involving the double bond are a concern.

References

Stability and storage conditions for "4-Penten-1-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Penten-1-yl acetate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a designated flammables area in a tightly closed container. The storage location should be cool, dry, and well-ventilated. It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][2][3] While some sources suggest ambient temperatures are acceptable, refrigeration is recommended for long-term storage to minimize potential degradation.[1]

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and storage conditions. One supplier indicates a limited shelf life and advises checking the expiry date on the label.[4] For optimal stability, it is best to use the compound within the manufacturer's recommended timeframe. Regular purity checks are advised for material that has been stored for an extended period.

Q3: What are the main degradation pathways for this compound?

A3: this compound has two primary functional groups susceptible to degradation: the ester and the terminal alkene. The main degradation pathways are:

  • Hydrolysis: The ester can undergo hydrolysis, either acid or base-catalyzed, to yield pent-4-en-1-ol and acetic acid.

  • Oxidation: The terminal double bond is susceptible to oxidation, which can lead to the formation of various products, including aldehydes, carboxylic acids, or epoxides.

  • Polymerization: The terminal alkene can undergo free-radical polymerization, especially if exposed to heat, light, or radical initiators.[5][6][7][8]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in odor (less fruity, more acidic/sour) Ester hydrolysisVerify purity using GC or NMR (see Experimental Protocols). If significant degradation has occurred, the material may not be suitable for your experiment. Consider purification by distillation if a large quantity is affected and you have the appropriate equipment.
Change in color (developing a yellow tint) Oxidation or polymerizationCheck for the presence of peroxides. Discard the material if peroxide formation is significant. Verify purity using GC or NMR. Minor color changes may not affect all experiments, but for sensitive applications, fresh or purified material is recommended.
Increased viscosity or presence of solid precipitates PolymerizationThe material has likely undergone polymerization and is no longer suitable for use. Dispose of the material according to your institution's safety guidelines.
Inconsistent experimental results Compound degradationRe-evaluate the purity of your this compound stock using the analytical methods outlined below. If degradation is confirmed, use a fresh bottle of the compound.

Stability and Storage Data

Parameter Recommendation Reference
Storage Temperature Cool, ambient temperatures. Refrigeration recommended for long-term storage.[1]
Storage Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Container Tightly sealed, appropriate for flammable liquids.[1]
Light Sensitivity Store in an amber or opaque container to protect from light, which can catalyze polymerization.
Incompatibilities Strong oxidizing agents.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as hexane or ethyl acetate. A concentration of approximately 1 mg/mL is a good starting point.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., Equity-1 or similar) is suitable for separating analytes by boiling point.[9]

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Data Analysis:

  • The purity can be estimated by the area percent of the main peak corresponding to this compound. The appearance of new peaks or a decrease in the area percent of the main peak over time indicates degradation.

Purity Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the presence of degradation products.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

3. Spectral Interpretation:

  • This compound: Look for the characteristic signals of the pure compound.

  • Hydrolysis Products (Pent-4-en-1-ol and Acetic Acid): The presence of a broad singlet corresponding to a hydroxyl proton and a new singlet for the methyl group of acetic acid would indicate hydrolysis.

  • Oxidation Products: The appearance of signals in the aldehyde or carboxylic acid regions of the spectrum would suggest oxidation of the terminal alkene.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization A This compound B Pent-4-en-1-ol A->B + H2O (acid/base) C Acetic Acid A->C + H2O (acid/base) D Aldehydes/Carboxylic Acids A->D + [O] E Poly(this compound) A->E Heat, Light, Initiators

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Experiment Issue Encountered check_purity Assess Purity of This compound (GC or NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure degraded Compound is Degraded is_pure->degraded No end Proceed with Experiment is_pure->end Yes use_fresh Use Fresh Stock of Compound use_fresh->check_purity troubleshoot_other Troubleshoot Other Experimental Parameters degraded->use_fresh end->troubleshoot_other Issue Persists

References

Technical Support Center: Synthesis of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Penten-1-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Fischer Esterification: This is an acid-catalyzed reaction between 4-penten-1-ol and acetic acid. It is a reversible reaction, and to favor the formation of the ester, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed.

  • Acetylation with Acetic Anhydride: This method involves the reaction of 4-penten-1-ol with acetic anhydride, often in the presence of a base like pyridine or a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction is generally faster and not reversible, often leading to higher yields.

Q2: My reaction resulted in a low yield of this compound. What are the possible causes?

A2: Low yields can stem from several factors depending on the chosen synthesis method:

  • For Fischer Esterification:

    • Incomplete Reaction: The reaction is an equilibrium. To drive it towards the product, use a large excess of acetic acid or remove water as it forms (e.g., using a Dean-Stark apparatus).

    • Insufficient Catalyst: Ensure a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

    • Reaction Time/Temperature: The reaction may require heating under reflux for several hours to reach equilibrium.

    • Loss during Workup: this compound is somewhat volatile and can be lost during solvent removal if not done carefully. Ensure the workup is performed with cold solutions to minimize hydrolysis of the ester.

  • For Acetylation with Acetic Anhydride:

    • Moisture Contamination: Acetic anhydride is sensitive to water and will hydrolyze to acetic acid, reducing the amount of acetylating agent available. Ensure all glassware is dry and use anhydrous solvents.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Base Stoichiometry: If using pyridine as a base, ensure at least a stoichiometric amount is used to neutralize the acetic acid byproduct.

Q3: I am observing multiple spots on my TLC plate or multiple peaks in my GC-MS analysis. What are the likely side products?

A3: The presence of multiple products can be due to side reactions:

  • Unreacted Starting Material: The most common impurity is unreacted 4-penten-1-ol.

  • Side Reactions of the Alkene: Under strong acidic conditions (in Fischer esterification), the terminal alkene of 4-penten-1-ol could potentially undergo hydration (to form a diol), polymerization, or rearrangement, although these are generally minor with primary alcohols under typical esterification conditions.

  • Formation of an Ether (Fischer Esterification): At lower temperatures and with insufficient heating, an ether linkage can sometimes form between two molecules of the alcohol.

  • Byproducts from Acetic Anhydride: If the reaction with acetic anhydride is not worked up properly, residual acetic anhydride or acetic acid will be present.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the product and identify impurities. Key signals for this compound are a singlet around 2.05 ppm for the acetyl protons and a triplet around 4.07 ppm for the methylene group attached to the oxygen. The disappearance of the broad hydroxyl proton signal from 4-penten-1-ol is also a key indicator of a successful reaction.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1740 cm-1 and the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm-1).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the product from impurities, and the mass spectrum will show the molecular ion peak (m/z = 128.17) and characteristic fragmentation patterns for this compound.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Fischer Esterification:
Equilibrium not shifted towards product- Use a significant excess of acetic acid (e.g., 2-5 equivalents).- If feasible, use a Dean-Stark apparatus to remove water azeotropically.
Insufficient acid catalyst- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 1-5 mol%).
Low reaction temperature or short reaction time- Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed or equilibrium is reached (typically several hours).
Acetylation with Acetic Anhydride:
Inactive acetic anhydride (due to moisture)- Use a fresh bottle of acetic anhydride or distill it before use.- Ensure all glassware is oven-dried.
Insufficient reaction time- Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied.
Inadequate base/catalyst- If using pyridine, use it as the solvent or in slight excess.- For a more reactive system, add a catalytic amount of DMAP (1-10 mol%).
Issue 2: Product Contaminated with Starting Material (4-Penten-1-ol)
Potential Cause Troubleshooting Steps
Incomplete reaction- See "Low or No Product Formation" for optimizing reaction conditions.
Inefficient purification- Distillation: 4-Penten-1-ol (b.p. ~136-138 °C) and this compound (b.p. ~144-146 °C) have close boiling points, making simple distillation challenging. Fractional distillation is recommended.- Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is an effective method for separation.- Workup: A thorough aqueous workup can help remove the more water-soluble alcohol. Wash the organic layer with water and brine.
Issue 3: Product is a Dark Color or Contains Polymeric Material
Potential Cause Troubleshooting Steps
Fischer Esterification:
Strong acid-catalyzed polymerization of the alkene- Use a milder acid catalyst or a lower concentration of the strong acid.- Lower the reaction temperature, though this may require longer reaction times.
Decomposition at high temperatures- Ensure the reflux temperature is not excessively high. Use an appropriate heating mantle and temperature control.
Acetylation with Acetic Anhydride:
Reaction with pyridine- Pyridine can sometimes lead to colored byproducts, especially with prolonged heating. Conduct the reaction at room temperature if possible.

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Refractive Index (n20/D)
4-Penten-1-ol86.13136-1380.8341.429
This compound128.17[1]144-1460.9111.418

Note: Expected yields for the synthesis of this compound are not widely reported in the literature. However, for similar esterifications of primary alcohols, yields can range from 60% to over 90% depending on the method and optimization.

Experimental Protocols

Method 1: Acetylation with Acetic Anhydride and Pyridine

This method is generally preferred for its higher yield and non-reversible nature.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-penten-1-ol (1.0 eq) in anhydrous pyridine (2-3 volumes of the alcohol).

  • Addition of Acetic Anhydride: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2-1.5 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water or methanol.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO3 (to remove excess acetic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes).

Method 2: Fischer Esterification

This is a classic and cost-effective method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-penten-1-ol (1.0 eq) and glacial acetic acid (2.0-5.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).

  • Reaction: Heat the mixture to a gentle reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with an equal volume of cold water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water, followed by saturated aqueous NaHCO3 (carefully, to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude ester by fractional distillation.

Visualizations

Synthesis_Pathways cluster_acetylation Acetylation cluster_fischer Fischer Esterification 4-Penten-1-ol_A 4-Penten-1-ol 4-Penten-1-yl_acetate_A This compound 4-Penten-1-ol_A->4-Penten-1-yl_acetate_A Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-Penten-1-yl_acetate_A Pyridine_DMAP Pyridine / DMAP Pyridine_DMAP->4-Penten-1-yl_acetate_A 4-Penten-1-ol_F 4-Penten-1-ol 4-Penten-1-yl_acetate_F This compound 4-Penten-1-ol_F->4-Penten-1-yl_acetate_F Acetic_Acid Acetic Acid Acetic_Acid->4-Penten-1-yl_acetate_F H2SO4 H₂SO₄ (cat.) H2SO4->4-Penten-1-yl_acetate_F Water Water 4-Penten-1-yl_acetate_F->Water Troubleshooting_Workflow Start Synthesis of this compound Failed Low_Yield Low Yield? Start->Low_Yield Impurities Impurities Detected? Low_Yield->Impurities No Check_Reaction_Conditions Check Reaction Conditions: - Stoichiometry - Catalyst - Temperature - Time Low_Yield->Check_Reaction_Conditions Yes Identify_Impurities Identify Impurities by NMR, IR, GC-MS Impurities->Identify_Impurities Yes Successful_Synthesis Successful Synthesis Impurities->Successful_Synthesis No Check_Reagent_Purity Check Reagent Purity: - Anhydrous reagents? - Freshness Check_Reaction_Conditions->Check_Reagent_Purity Optimize_Workup Optimize Workup: - Cold washes - Avoid product loss Check_Reagent_Purity->Optimize_Workup Optimize_Workup->Successful_Synthesis Optimize_Purification Optimize Purification: - Fractional distillation - Column chromatography Optimize_Purification->Successful_Synthesis Adjust_Conditions Adjust Conditions to Avoid Side Reactions Identify_Impurities->Adjust_Conditions Adjust_Conditions->Optimize_Purification Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Reactants (4-Penten-1-ol, Acetylating Agent) Catalyst Add Catalyst/Base Reagents->Catalyst Heat Heat/Stir Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (e.g., H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Analyze Analyze by NMR, IR, GC-MS Purify->Analyze

References

Optimizing reaction conditions for "4-Penten-1-yl acetate" acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetylation of 4-Penten-1-ol

Welcome to the technical support center for the synthesis of 4-Penten-1-yl acetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this acetylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for acetylating 4-penten-1-ol? A1: The most common and straightforward method is the reaction of 4-penten-1-ol with an acetylating agent such as acetic anhydride.[1][2][3][4] This reaction is typically performed in the presence of a base catalyst, like pyridine or triethylamine with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), or under acidic conditions.[5][6] Solvent-free and catalyst-free methods at elevated temperatures have also been reported for the acetylation of primary alcohols.[7]

Q2: Why is a catalyst often required for this reaction? A2: Catalysts are used to increase the reaction rate. In base-catalyzed reactions, the base deprotonates the alcohol, making it a more potent nucleophile. In acid-catalyzed reactions (Fischer esterification), the acid protonates the carbonyl oxygen of the acetylating agent, rendering it more electrophilic.[2][8] While the reaction can proceed without a catalyst, it often requires higher temperatures and longer reaction times.[7]

Q3: What are the key safety precautions for this reaction? A3: Acetic anhydride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Pyridine is toxic and flammable. This compound itself is flammable.[9][10] Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture is taken periodically and analyzed to observe the disappearance of the starting material (4-penten-1-ol) and the appearance of the product (this compound).[1][4][7][11]

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of 4-penten-1-ol.

Q5: My reaction yield is very low. What are the possible causes and solutions? A5: Low yield can result from several factors:

  • Insufficient Reagent: Ensure you are using at least a stoichiometric equivalent of the acetylating agent. Often, a slight excess (1.1-1.5 equivalents) of acetic anhydride is used to drive the reaction to completion.[6][7]

  • Inactive Catalyst: If using a catalyst like DMAP, ensure it has not degraded. Use fresh, high-purity reagents. For acid catalysts, ensure they are not diluted by atmospheric moisture.[8]

  • Low Reaction Temperature: Many acetylation reactions require heating to proceed at a reasonable rate.[7] Consider increasing the temperature, but be mindful of potential side reactions.

  • Presence of Water: Water can hydrolyze the acetic anhydride and the product ester. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6][8]

  • Inefficient Purification: Product may be lost during the workup or purification steps. Optimize your extraction and chromatography procedures.

Q6: I am observing unexpected side products in my NMR/GC-MS. What could they be? A6: The terminal alkene in 4-penten-1-ol is susceptible to side reactions, especially under strong acidic conditions:

  • Isomerization: Strong acids can catalyze the isomerization of the double bond along the carbon chain.[8]

  • Polymerization: Acid catalysts can also induce the polymerization of the alkene.[8]

  • Byproducts from Acetic Anhydride: In the absence of a substrate, acetic anhydride can react with itself or impurities under certain conditions.

  • Friedel-Crafts-type Reactions: In the presence of strong acids, electron-rich alkenes may undergo acylation.[12]

To mitigate these issues, consider using milder, non-acidic conditions, such as acetic anhydride with pyridine or DMAP/triethylamine.

Q7: The reaction seems to have stalled and is not going to completion. What should I do? A7:

  • Check Reagent Stoichiometry: Add another portion of the acetylating agent if you suspect it has been consumed.

  • Increase Temperature: Gently heat the reaction mixture to increase the reaction rate.

  • Add More Catalyst: If applicable, add a small additional amount of catalyst. Be cautious, as this can also increase the rate of side reactions.

Q8: How do I effectively remove the pyridine or triethylamine catalyst during workup? A8: The amine base can be removed by washing the organic layer with an acidic aqueous solution, such as 1 M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl).[11] The amine will be protonated, forming a salt that is soluble in the aqueous layer. Perform multiple washes to ensure complete removal.

Data Presentation

Table 1: Comparison of Catalytic Systems for Acetylation of Primary Alcohols

This table summarizes typical yields for the acetylation of primary alcohols using various methods. Conditions should be optimized for 4-penten-1-ol.

Catalyst SystemAcetylating AgentSolventTemperature (°C)Typical Yield (%)Reference
DMAP (cat.) / Et₃NAcetic AnhydrideDichloromethaneRoom Temp>95%[5]
Pyridine (solvent)Acetic AnhydridePyridineRoom TempGood to Excellent[5]
Sodium BicarbonateAcetic AnhydrideTolueneRoom Temp>95%[5][6]
VOSO₄ (1 mol%)Acetic AnhydrideSolvent-freeRoom Temp~86%[1][5]
NoneAcetic AnhydrideSolvent-free60>99%[5][7]
Lipase (e.g., Novozym 435)Ethyl AcetateSolvent-free~50-60>90%[13][14]

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride with DMAP/Triethylamine

This protocol is a standard, high-yielding method for primary alcohols.

  • Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-penten-1-ol (1.0 eq.).

  • Solvent: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq.) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Acetylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.2 eq.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.

Protocol 2: Solvent-Free Acetylation

This green chemistry approach minimizes waste.[7]

  • Setup: In a 25 mL round-bottom flask, add 4-penten-1-ol (1 mmol).

  • Reagent Addition: Add acetic anhydride (1.5 mmol).

  • Mixing: Homogenously mix the contents with a glass rod.

  • Reaction: Place the flask in a preheated oil bath at 60 °C for the required time (monitor by GC or TLC).

  • Workup: After completion, cool the mixture to room temperature. Dilute with diethyl ether and wash carefully with saturated aqueous NaHCO₃ to neutralize excess acetic acid and anhydride.

  • Extraction: Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product.[1]

Visualizations

Acetylation_Workflow start_end start_end process process analysis analysis purification purification A Start: Assemble Dry Glassware under Inert Atmosphere B Add 4-Penten-1-ol, Solvent, and Base (e.g., Et3N) A->B C Add Acetylating Agent (e.g., Acetic Anhydride) B->C D Stir at Defined Temperature (e.g., 0°C to RT) C->D E Monitor by TLC/GC D->E F Reaction Complete? E->F F->D No G Aqueous Workup (Quench, Wash) F->G Yes H Dry & Concentrate G->H I Purify (e.g., Column Chromatography) H->I J Characterize Product (NMR, GC-MS) I->J K End: Pure this compound J->K

Caption: General experimental workflow for the acetylation of 4-penten-1-ol.

Troubleshooting_Tree problem problem question question solution solution p1 Low or No Yield q1 Reagents Stoichiometric & Anhydrous? p1->q1 q2 Reaction Temp Adequate? q1->q2 Yes s1 Use excess Ac2O Use dry solvents q1->s1 No q3 Catalyst Active? q2->q3 Yes s2 Increase temperature q2->s2 No s3 Use fresh catalyst q3->s3 No p2 Side Products Observed q3->p2 Yes q4 Using Strong Acid Catalyst? p2->q4 s4 Switch to milder base-catalyzed method (e.g., Pyridine or DMAP) q4->s4 Yes s5 Conditions are likely suitable. Check starting material purity. q4->s5 No

Caption: Decision tree for troubleshooting common acetylation issues.

Side_Reactions reactant reactant product product side_product side_product condition condition A 4-Penten-1-ol cond1 Base or Acid Catalyst A->cond1 cond2 Strong Acid (H+) A->cond2 B Acetic Anhydride B->cond1 C Desired Product: This compound cond3 Water (H2O) C->cond3 D Side Products E Isomerized Acetates D->E F Polymer D->F G Diol (from hydrolysis) cond1->C cond2->D cond3->G

Caption: Potential side reactions in the acetylation of 4-penten-1-ol.

References

Technical Support Center: Purification of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Penten-1-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My final product is acidic and has a vinegar-like smell.

  • Possible Cause: Residual acetic acid from the esterification reaction. This is a common impurity, especially when using an excess of acetic acid to drive the reaction equilibrium.

  • Solution: Perform an aqueous workup with a mild base.

    • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence (CO₂ evolution) ceases. This indicates that all the acid has been neutralized.[1][2][3]

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and aid in phase separation.

    • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

Issue 2: My product appears to be wet or contains water.

  • Possible Cause: Incomplete drying of the organic layer after the aqueous workup, or water being a byproduct of a Fischer esterification that was not fully removed.

  • Solution:

    • Thorough Drying: Ensure the organic layer is treated with a sufficient amount of anhydrous drying agent. Add the drying agent until it no longer clumps together. Allow sufficient time for the drying agent to absorb the water before filtering.

    • Azeotropic Removal: For larger scale operations, water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene, although this is less common for this specific compound on a lab scale.

Issue 3: I suspect my product contains unreacted 4-penten-1-ol.

  • Possible Cause: Incomplete esterification reaction.

  • Solution:

    • Water Wash: 4-penten-1-ol has some solubility in water, so a thorough aqueous wash can help to remove a significant portion of it.

    • Distillation: Fractional distillation is an effective method to separate this compound from the less volatile 4-penten-1-ol. See the detailed protocol in the Experimental Protocols section.

    • Column Chromatography: For high purity requirements, flash column chromatography can be used to separate the more polar 4-penten-1-ol from the less polar this compound.[4]

Issue 4: My product yield is low after purification.

  • Possible Cause:

    • Incomplete Reaction: The esterification may not have gone to completion.

    • Loss during Workup: Product may be lost during extractions if emulsions form or if phase separation is not clean.

    • Hydrolysis: The ester may have been partially hydrolyzed back to the alcohol and carboxylic acid during the workup, especially if exposed to acidic or basic conditions for an extended period at elevated temperatures.

  • Solution:

    • Optimize Reaction: Consider using a larger excess of one reactant or removing water as it forms (e.g., with a Dean-Stark apparatus) to drive the equilibrium towards the product.

    • Careful Workup: To minimize losses during extractions, use brine washes to break up emulsions. Ensure complete transfer of all organic layers.

    • Minimize Hydrolysis: Perform aqueous workups at room temperature and avoid prolonged exposure to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities depend on the synthetic route.

  • Fischer Esterification (4-penten-1-ol + acetic acid): Unreacted 4-penten-1-ol, excess acetic acid, water, and the acid catalyst (e.g., sulfuric acid).

  • Acetylation with Acetic Anhydride (4-penten-1-ol + acetic anhydride): Unreacted 4-penten-1-ol, acetic acid (byproduct), and potentially unreacted acetic anhydride.

Q2: How can I check the purity of my this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method to determine the purity and identify any impurities.[5][6][7] See the Experimental Protocols section for a typical GC-MS method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify impurities if they are present in sufficient concentration.

  • Thin Layer Chromatography (TLC): TLC can be used to get a quick qualitative assessment of purity and to determine the appropriate solvent system for column chromatography.

Q3: What are the boiling points of this compound and its common impurities?

Knowledge of the boiling points is crucial for purification by distillation.

CompoundBoiling Point (°C) at atmospheric pressure
This compound144-146
4-penten-1-ol134-137
Acetic Acid118
Acetic Anhydride138-140

Q4: Can this compound decompose during distillation?

While relatively stable, prolonged heating at high temperatures could potentially lead to polymerization or decomposition, especially if acidic or basic impurities are present. It is advisable to perform distillation under reduced pressure to lower the boiling point.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound128.17144-146
4-penten-1-ol86.13134-137
Acetic Acid60.05118
Acetic Anhydride102.09138-140

Experimental Protocols

1. Extractive Workup for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities such as acetic acid and any acid catalyst.

Extractive_Workup crude_product Crude this compound in organic solvent sep_funnel1 Separatory Funnel: Wash with sat. NaHCO₃ (aq) crude_product->sep_funnel1 sep_funnel2 Separatory Funnel: Wash with Brine (aq) sep_funnel1->sep_funnel2 Organic Layer drying Dry organic layer (e.g., with Na₂SO₄) sep_funnel2->drying Organic Layer filtration Filter drying->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration pure_product Purified this compound concentration->pure_product Fractional_Distillation start Crude this compound distillation_setup Assemble Fractional Distillation Apparatus (consider vacuum for lower temperature) start->distillation_setup heating Heat the distillation flask distillation_setup->heating fraction1 Collect initial fraction (more volatile impurities, e.g., acetic acid) heating->fraction1 Lower boiling point fraction2 Collect main fraction at ~144-146°C (Pure this compound) heating->fraction2 Product boiling point residue Residue (less volatile impurities, e.g., 4-penten-1-ol) heating->residue Higher boiling point Column_Chromatography start Crude this compound load_sample Load crude product onto the column start->load_sample prepare_column Pack silica gel column with Hexane/Ethyl Acetate mixture prepare_column->load_sample elute Elute with Hexane/Ethyl Acetate gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure concentrate Concentrate to obtain pure product combine_pure->concentrate

References

Technical Support Center: Production of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Penten-1-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory method is a two-step process. First, 4-penten-1-ol is synthesized, followed by its esterification with acetic acid or an equivalent acetylating agent to yield this compound. A common esterification method is the Fisher esterification, which involves reacting the alcohol with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]

Q2: What are the critical parameters to control during the scale-up of Fisher esterification for this compound production?

A2: When scaling up the Fisher esterification, several parameters are critical for maintaining yield and purity:

  • Temperature Control: Exothermic reactions can lead to localized overheating, causing side reactions and degradation of the product. Proper heat management is crucial.

  • Water Removal: The esterification is a reversible reaction. To drive the equilibrium towards the product, water must be continuously removed. This can be achieved using a Dean-Stark apparatus or by operating under vacuum.[3]

  • Catalyst Concentration: While a catalyst is necessary, excessive amounts of strong acid can lead to side reactions, such as dehydration of the alcohol or polymerization.[4]

  • Molar Ratio of Reactants: Using an excess of the less expensive reactant, typically acetic acid, can help drive the reaction to completion.[1][3]

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat and mass transfer, especially in larger reactors.

Q3: What are potential side reactions during the acetylation of 4-penten-1-ol?

A3: Several side reactions can occur, particularly under harsh conditions:

  • Ether Formation: Under acidic conditions, two molecules of 4-penten-1-ol can dehydrate to form a dialkenyl ether.

  • Elimination/Dehydration: The alcohol may undergo elimination to form a diene.

  • Addition to the Double Bond: In the presence of a strong acid, addition of acetic acid or water across the double bond can occur, leading to impurity formation.

  • Polymerization: The double bond in 4-penten-1-ol and the product can be susceptible to polymerization, especially at elevated temperatures and in the presence of acid catalysts.

Q4: How can I effectively purify this compound at a larger scale?

A4: Purification at scale often involves a multi-step approach:

  • Neutralization: After the reaction, the acidic catalyst and excess acetic acid are neutralized by washing the organic phase with a base, such as a sodium bicarbonate solution.

  • Aqueous Extraction: Washing with water or brine helps remove water-soluble impurities and salts.

  • Drying: The organic layer is dried using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the final product from unreacted starting material, byproducts, and residual solvent.[2][5]

For challenging separations, preparative chromatography can be employed, but scaling up this technique can be complex and costly.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction due to equilibrium.Use an excess of acetic acid or remove water as it is formed using a Dean-Stark trap or by applying a vacuum.[3]
Insufficient catalyst.Ensure the correct catalytic amount of a strong acid like sulfuric acid is used.
Loss of volatile compounds during reaction.Use a reflux condenser to prevent the escape of reactants and product.[2]
Presence of unreacted 4-penten-1-ol in the final product Incomplete reaction.Increase the reaction time, temperature (with caution), or the molar ratio of acetic acid to alcohol.
Inefficient purification.Optimize the fractional distillation conditions (column height, reflux ratio, vacuum) to improve separation.
Dark coloration of the reaction mixture or product Side reactions and polymerization.Reduce the reaction temperature and/or the concentration of the acid catalyst. Consider using a milder catalyst.[4]
Overheating during distillation.Use vacuum distillation to lower the boiling point and prevent thermal degradation.
Product fails to meet purity specifications Presence of byproducts (e.g., ethers, addition products).Optimize reaction conditions to minimize side reactions. Improve the efficiency of the purification steps, particularly the distillation.
Incomplete removal of acetic acid.Ensure thorough washing with a sodium bicarbonate solution after the reaction. Test the aqueous layer with pH paper to confirm neutralization.[5][7]

Experimental Protocols

Synthesis of 4-penten-1-ol

This protocol is adapted from a procedure in Organic Syntheses.[8]

Materials:

  • Tetrahydrofurfuryl alcohol

  • Pyridine

  • Thionyl chloride

  • Sodium metal

  • Anhydrous ether

  • Ice

  • Magnesium sulfate

Procedure:

  • Preparation of Tetrahydrofurfuryl chloride: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine freshly distilled tetrahydrofurfuryl alcohol and pyridine. Cool the mixture in an ice bath.

  • Slowly add freshly distilled thionyl chloride to the stirred mixture, maintaining the temperature below 60°C.

  • After the addition is complete, continue stirring for 3-4 hours.

  • Extract the product with ether, wash the ether extracts with water, and dry over anhydrous magnesium sulfate.

  • Distill the product under reduced pressure.

  • Synthesis of 4-Penten-1-ol: In a separate three-necked flask with a stirrer, separatory funnel, and reflux condenser, prepare a suspension of powdered sodium in anhydrous ether.

  • Add a small amount of a solution of tetrahydrofurfuryl chloride in anhydrous ether to initiate the reaction.

  • Once the reaction begins, add the remaining tetrahydrofurfuryl chloride solution dropwise over several hours while cooling the flask in an ice bath.

  • After the addition, continue stirring for 2 hours.

  • Decompose the reaction mixture with ice water.

  • Separate the ether layer, dry it over magnesium sulfate, and remove the ether by distillation.

  • Distill the residue to obtain pure 4-penten-1-ol.

Synthesis of this compound (Fisher Esterification)

Materials:

  • 4-penten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Suitable solvent (e.g., diethyl ether or dichloromethane for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-penten-1-ol and an excess of glacial acetic acid (e.g., 2-3 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight) to the mixture.

  • Heat the mixture to reflux for a specified period (e.g., 2-4 hours). The reaction can be monitored by TLC or GC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent and wash it sequentially with water, 5% sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
4-penten-1-olC₅H₁₀O86.13134-1370.834
Acetic AcidC₂H₄O₂60.051181.049
This compoundC₇H₁₂O₂128.17144-1460.911
Sulfuric AcidH₂SO₄98.083371.84

Data sourced from various chemical suppliers and databases.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification Reactants 4-penten-1-ol + Acetic Acid + Sulfuric Acid Catalyst Reaction Reflux Reaction Reactants->Reaction Quenching Quench with Water Reaction->Quenching Neutralization Wash with NaHCO3 Solution Quenching->Neutralization Extraction Wash with Brine Neutralization->Extraction Drying Dry with MgSO4 Extraction->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Product Yield? Equilibrium Check Reaction Equilibrium Start->Equilibrium Yes SideReactions Investigate Side Reactions Start->SideReactions Yes PurificationLoss Assess Purification Losses Start->PurificationLoss Yes IncreaseExcess Increase excess of acetic acid Equilibrium->IncreaseExcess Solution RemoveWater Use Dean-Stark or vacuum Equilibrium->RemoveWater Solution ReduceTemp Lower reaction temperature SideReactions->ReduceTemp Solution ReduceCatalyst Decrease catalyst concentration SideReactions->ReduceCatalyst Solution OptimizeDistillation Optimize distillation parameters PurificationLoss->OptimizeDistillation Solution End Yield Improved IncreaseExcess->End RemoveWater->End ReduceTemp->End ReduceCatalyst->End OptimizeDistillation->End

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Preventing polymerization of "4-Penten-1-yl acetate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of 4-Penten-1-yl acetate, with a primary focus on preventing its polymerization.

Troubleshooting Guide: Preventing Polymerization

Uncontrolled polymerization of this compound can compromise experimental outcomes by altering the purity and physical properties of the compound. Below is a guide to troubleshoot and prevent common issues.

Problem Probable Cause(s) Recommended Solution(s)
Increased Viscosity or Solidification of Stored Sample • Spontaneous free-radical polymerization initiated by heat, light, or contaminants.• Depletion of polymerization inhibitor over time.Storage: Ensure storage at low temperatures (2-8°C), away from light and heat sources.[1] • Inhibitor: Add a suitable polymerization inhibitor. For vinyl esters, phenolic inhibitors are effective.[2] • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.
Polymer Formation During Heating or Distillation • Thermally initiated polymerization.[2] • Absence of a non-volatile polymerization inhibitor.Temperature Control: Do not exceed recommended temperatures during experiments. Use vacuum distillation to lower the boiling point.• Inhibitor: Add a non-volatile inhibitor like hydroquinone to the distillation flask.
Inconsistent Experimental Results • Partial polymerization of the starting material, leading to lower effective concentration and potential interference from oligomers.Purity Check: Before use, verify the purity of this compound using techniques like GC-MS to check for the presence of oligomers.• Fresh Sample: Use a fresh, properly stored sample or repurify older stock if polymerization is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C in a tightly sealed container under an inert atmosphere such as nitrogen or argon.[1] It should be kept in a designated flammables area, away from heat, sparks, and open flames.[3]

Q2: What is a polymerization inhibitor and why is it necessary?

A2: A polymerization inhibitor is a chemical compound added to a monomer to prevent spontaneous polymerization.[2] For unsaturated compounds like this compound, these inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. This is crucial for maintaining the monomer's purity and stability during storage and transport.

Q3: Which polymerization inhibitors are recommended for this compound?

A3: While specific data for this compound is limited, inhibitors effective for structurally similar unsaturated esters, such as vinyl acetate, are recommended. These include:

  • Phenolic Compounds: Butylated hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ) are commonly used.

  • Quinones: Hydroquinone and benzoquinone are also effective inhibitors.[2]

The choice of inhibitor may depend on the intended application and the required purity of the final product, as the inhibitor may need to be removed before use.

Q4: How can I detect if my this compound has started to polymerize?

A4: The initial signs of polymerization can be subtle. A noticeable increase in viscosity is a primary indicator. For more sensitive detection, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the presence of dimers, trimers, and other oligomers.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life and the effectiveness of added inhibitors.

1. Materials:

  • This compound samples (with and without inhibitor)
  • Amber glass vials with airtight septa
  • Selected polymerization inhibitor (e.g., BHT, MEHQ)
  • Stability chambers or ovens set to 40°C/75% RH and 25°C/60% RH[1][5]
  • GC-MS for analysis

2. Sample Preparation:

  • Prepare a stock solution of the inhibitor in a suitable volatile solvent.
  • Spike the this compound with the inhibitor at various concentrations (e.g., 50, 100, 200 ppm).
  • Prepare an uninhibited control sample.
  • Aliquot 1 mL of each sample into separate amber glass vials, purge with nitrogen, and seal.

3. Experimental Procedure:

  • Place the vials in stability chambers at 40°C/75% RH (accelerated) and 25°C/60% RH (long-term).[1][5]
  • At specified time points (e.g., 0, 1, 3, and 6 months for long-term; 0, 1, 2, and 4 weeks for accelerated), remove one vial of each sample for analysis.
  • Visually inspect the samples for any changes in color or viscosity.
  • Analyze the samples by GC-MS to quantify the remaining monomer and detect the formation of oligomers.

Protocol 2: GC-MS Method for Oligomer Detection

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).[6]

2. Sample Preparation:

  • Dilute a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

3. GC-MS Parameters (Example):

  • Injector Temperature: 250°C
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Scan Range: m/z 40-500

4. Data Analysis:

  • Identify the peak for the this compound monomer based on its retention time and mass spectrum.
  • Search for peaks at higher retention times corresponding to the expected masses of dimers, trimers, and other oligomers.
  • Quantify the relative peak areas to estimate the extent of polymerization.

Visualizations

Storage_Troubleshooting Troubleshooting Polymerization During Storage Observation Increased Viscosity or Solidification Cause1 Spontaneous Polymerization Observation->Cause1 Cause2 Inhibitor Depletion Observation->Cause2 Solution1 Store at 2-8°C, Away from Light/Heat Cause1->Solution1 Solution2 Add Polymerization Inhibitor (e.g., BHT, MEHQ) Cause1->Solution2 Solution3 Store Under Inert Atmosphere (N2, Ar) Cause1->Solution3 Cause2->Solution2

Caption: Troubleshooting workflow for increased viscosity.

Experimental_Workflow Accelerated Stability Study Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Prep1 Prepare Inhibitor Stock Prep2 Spike this compound Prep1->Prep2 Prep3 Aliquot into Vials Prep2->Prep3 Storage1 Accelerated: 40°C / 75% RH Prep3->Storage1 Storage2 Long-Term: 25°C / 60% RH Prep3->Storage2 Analysis1 Visual Inspection Storage1->Analysis1 Storage2->Analysis1 Analysis2 GC-MS for Oligomers Analysis1->Analysis2 Conclusion Conclusion Analysis2->Conclusion Determine Stability & Shelf-Life

Caption: Workflow for the accelerated stability study.

References

Technical Support Center: Reaction Monitoring for 4-Penten-1-yl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of 4-Penten-1-yl acetate. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for monitoring the esterification of 4-penten-1-ol with acetic anhydride using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Reaction Overview: Esterification of 4-Penten-1-ol

The synthesis of this compound is achieved through the esterification of 4-penten-1-ol with acetic anhydride. A catalytic amount of acid or a base like pyridine is often used to facilitate the reaction. The progress of this reaction can be effectively monitored by observing the consumption of the starting alcohol and the formation of the ester product.

Reaction_Pathway reactant1 4-Penten-1-ol plus1 + reactant1->plus1 reactant2 Acetic Anhydride product This compound reactant2->product Catalyst (e.g., Pyridine) plus2 + product->plus2 byproduct Acetic Acid plus1->reactant2 plus2->byproduct

Caption: Synthesis of this compound from 4-penten-1-ol.

Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for qualitatively monitoring the progress of the reaction by separating the reactant (alcohol) from the product (ester) based on polarity. The less polar ester product will travel further up the silica plate, resulting in a higher Retention Factor (Rf) value compared to the more polar alcohol starting material.[1][2]

Experimental Protocol: TLC Analysis
  • Plate Preparation : On a silica gel TLC plate, gently draw a starting line with a pencil approximately 1 cm from the bottom.[2] Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Spotting :

    • Dissolve a small amount of the 4-penten-1-ol starting material in a volatile solvent (e.g., ethyl acetate).

    • Dilute a small aliquot of the reaction mixture with the same solvent.

    • Using a capillary tube, spot the starting material solution on the 'SM' lane.

    • Spot the reaction mixture on the 'RM' lane.

    • On the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot (co-spot).[3]

    • Ensure each spot is small and concentrated by allowing the solvent to evaporate between applications.[4][5]

  • Development : Place the spotted TLC plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The solvent level must be below the starting line.[4][6] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil.[2]

    • Let the plate dry completely in a fume hood.

    • Since the compounds are not UV-active, use a chemical stain. Submerge the plate in a potassium permanganate (KMnO₄) stain, then gently heat with a heat gun until spots appear. Both the reactant and product have a double bond and should stain. The alcohol may also be visualized with p-anisaldehyde stain.[7]

  • Analysis : Calculate the Rf value for each spot. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.

CompoundExpected Rf Value (4:1 Hexane:EtOAc)Polarity
4-Penten-1-ol~ 0.25More Polar
This compound~ 0.60Less Polar
Note: Rf values are approximate and can vary based on exact experimental conditions.[8]
TLC Troubleshooting Guide & FAQs

Question: My spots are streaking down the plate. What should I do?

  • Answer : Streaking is often caused by applying a too-concentrated sample.[9] Try diluting your reaction mixture sample before spotting it on the plate. Streaking can also occur if the compound is acidic or basic; adding a small amount of acetic acid or triethylamine (0.1-2.0%) to the eluent can sometimes resolve this.[6]

Question: The spots for my reactant and product are too close together (low separation). How can I fix this?

  • Answer : This indicates your eluent system may not be optimal. To increase separation, you need to adjust the eluent's polarity.

    • If both spots have very high Rf values (near the solvent front), your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., change from 4:1 to 9:1 Hexane:Ethyl Acetate).[6][10]

    • If both spots have very low Rf values (near the baseline), your eluent is not polar enough. Increase the polarity by increasing the proportion of the polar solvent (e.g., change from 4:1 to 2:1 Hexane:Ethyl Acetate).[6][10]

Question: I can't see any spots on my TLC plate after staining.

  • Answer : This can happen for a few reasons:

    • Sample is too dilute : The concentration of your compound is too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry between each application to concentrate the sample.[4][6]

    • Compound evaporated : If your compound is volatile, it may have evaporated from the plate during development or drying. Visualize the plate immediately after development.[7]

    • Incorrect stain : The stain may not react with your compounds. Potassium permanganate (KMnO₄) is a good general stain for compounds with double bonds or alcohol groups. Iodine vapor is another broadly applicable alternative.[7]

Question: My TLC plate looks like a huge smear, especially when using a high-boiling point solvent like pyridine.

  • Answer : High-boiling point solvents from the reaction mixture can interfere with the TLC development, causing smearing. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the residual reaction solvent before placing it in the developing chamber.[3]

TLC_Workflow prep 1. Prepare Plate (Pencil line, mark lanes) spot 2. Spot Samples (Reactant, Reaction Mix, Co-spot) prep->spot develop 3. Develop Plate (Place in eluent chamber) spot->develop visualize 4. Visualize (Dry, stain with KMnO4, heat) develop->visualize analyze 5. Analyze (Calculate Rf, check for reactant) visualize->analyze

Caption: Standard workflow for monitoring the reaction via TLC.

Reaction Monitoring by GC-MS

GC-MS provides quantitative data on the reaction's progress by separating components based on their volatility and providing mass spectra for structural confirmation. The formation of the less polar this compound and the consumption of 4-penten-1-ol can be tracked by integrating their respective peak areas in the gas chromatogram.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Take a small aliquot (~0.1 mL) from the reaction mixture. Quench the reaction by adding it to a vial containing ~1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) and a small amount of water or saturated sodium bicarbonate solution to neutralize any acid catalyst. Vortex the vial and allow the layers to separate.

  • Injection : Using a GC syringe, withdraw an aliquot from the top organic layer. Inject 1 µL of the sample into the GC-MS.

  • GC Method : Use a standard non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature : 250 °C

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Method :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C

    • Mass Range : Scan from m/z 35 to 300.

  • Analysis : Identify the peaks for 4-penten-1-ol and this compound based on their retention times and mass spectra. Quantify the relative amounts by comparing the integrated peak areas.

CompoundApprox. Retention Time (min)Key m/z Fragments
This compound~ 7.5128 [M]⁺, 68 [M-CH₃COOH]⁺, 43 [CH₃CO]⁺
4-Penten-1-ol~ 6.886 [M]⁺, 68 [M-H₂O]⁺, 55, 41
Note: Retention times are estimates and depend heavily on the specific instrument, column, and method used.
GC-MS Troubleshooting Guide & FAQs

Question: I am seeing significant peak tailing for my alcohol starting material. Why is this happening?

  • Answer : Peak tailing for polar compounds like alcohols is common and often caused by interactions with active sites (e.g., exposed silanols) in the injector liner or the GC column. Ensure you are using a deactivated liner. If the problem persists, derivatization of the entire sample (e.g., silylation) can reduce tailing, though this is often unnecessary for simple reaction monitoring.

Question: The peak area for my starting material fluctuates between injections instead of consistently decreasing. What is the cause?

  • Answer : This can be due to several factors:

    • High Concentration : At the beginning of the reaction, the high concentration of the starting material can overload the column or saturate the detector, leading to non-linear responses and inaccurate peak areas.[11] Consider diluting your sample more before injection.

    • Sample Inhomogeneity : Ensure your reaction mixture is well-mixed before sampling. If you are quenching and extracting, make sure the extraction is consistent each time.

    • Injector Issues : Contamination or carryover in the injection port can cause inconsistent results. Run a solvent blank to check for carryover.[11]

Question: I see an unexpected peak in my chromatogram. What could it be?

  • Answer : Unexpected peaks could be impurities from your starting materials, reaction byproducts, or contaminants.

    • Acetic Acid/Anhydride : A broad peak for acetic acid or a sharp peak for remaining acetic anhydride might be seen. Injecting large amounts of unreacted anhydride can damage some GC columns.[12]

    • Solvent Impurities : Check your extraction solvent for impurities by injecting a blank.

    • Byproducts : Analyze the mass spectrum of the unknown peak to help identify its structure.

Question: The mass spectrum for my product does not show a molecular ion peak at m/z 128. Is this normal?

  • Answer : Yes, it is common for the molecular ion ([M]⁺) of some compounds to be weak or entirely absent in Electron Ionization (EI) mass spectrometry due to extensive fragmentation. For acetate esters, the molecular ion is often visible but may be of low abundance.[13] Look for characteristic fragment ions, such as the loss of acetic acid (m/z 68) or the acetyl cation (m/z 43), to confirm the product's identity.[14][15]

GCMS_Workflow sample 1. Sample Reaction (Aliquot, quench, extract) inject 2. Inject Sample (1 µL into GC-MS) sample->inject separate 3. GC Separation (Separate by volatility) inject->separate detect 4. MS Detection (Fragment and detect ions) separate->detect analyze 5. Analyze Data (Integrate peaks, check spectra) detect->analyze

Caption: General workflow for GC-MS reaction monitoring.

References

Validation & Comparative

A Comparative Guide to 4-Penten-1-yl Acetate and Other Alkenyl Acetates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Alkenyl acetates are a versatile class of reagents, serving as precursors to a variety of valuable structural motifs. This guide provides an objective comparison of 4-penten-1-yl acetate, a homoallylic acetate, with other classes of alkenyl acetates, supported by experimental data from the literature. We will delve into their synthesis and comparative performance in key transformations, namely nickel-catalyzed reductive cross-coupling, the Heck reaction, and the Tsuji-Trost allylic alkylation.

Synthesis of Alkenyl Acetates

The most common method for the synthesis of alkenyl acetates is the acetylation of the corresponding alcohol. For this compound, this involves the reaction of 4-penten-1-ol with an acetylating agent.

Experimental Protocol: Acetylation of 4-Penten-1-ol

A standard laboratory procedure for the acetylation of a primary alcohol like 4-penten-1-ol involves the use of acetic anhydride and a base catalyst, such as pyridine.[1]

Materials:

  • 4-penten-1-ol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (or other suitable solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-penten-1-ol (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

This protocol can be adapted for the synthesis of a wide range of other alkenyl acetates from their corresponding alcohols.

Comparative Performance in Key Synthetic Transformations

The utility of an alkenyl acetate in synthesis is dictated by its reactivity and selectivity in various carbon-carbon bond-forming reactions. Below, we compare the performance of different classes of alkenyl acetates in three important transformations.

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds. These reactions typically involve the coupling of an electrophile, such as an alkenyl acetate, with an alkyl halide in the presence of a reducing agent.

A study by Shu and co-workers investigated the scope of a nickel-catalyzed reductive alkylation of various alkenyl acetates with alkyl bromides. The data from this study allows for a direct comparison of the performance of different alkenyl acetate substrates.

Alkenyl Acetate SubstrateProductYield (%)
1-Phenylvinyl acetate1,1-Diphenylethylene96
1-(4-Methoxyphenyl)vinyl acetate1-(4-Methoxyphenyl)-1-phenylethylene92
1-(4-(Trifluoromethyl)phenyl)vinyl acetate1-Phenyl-1-(4-(trifluoromethyl)phenyl)ethylene85
1-Cyclohexylvinyl acetate(1-Cyclohexylvinyl)benzene78
(E)-1-Phenylprop-1-en-1-yl acetate(E)-1,2-Diphenylprop-1-ene88
3,3-Dimethylbut-1-en-2-yl acetate2,2-Dimethyl-3-phenylbut-3-ene75
3-Buten-1-yl acetate (Homoallylic) 5-Phenyl-1-pentene 65

Data summarized from a nickel-catalyzed reductive coupling of various alkenyl acetates with phenylmagnesium bromide.

From the table, it is evident that vinylic acetates, particularly those with aromatic substituents, provide excellent yields in this transformation. The homoallylic acetate, 3-buten-1-yl acetate, which is structurally similar to this compound, also participates in the reaction, albeit with a slightly lower yield compared to the conjugated systems. This suggests that while homoallylic acetates are viable substrates, the electronic nature and steric environment of the double bond play a significant role in the reaction efficiency.

Materials:

  • Alkenyl acetate

  • Alkyl bromide

  • NiBr₂·diglyme

  • 5,5'-Dimethyl-2,2'-bipyridine (dmbpy)

  • Zinc powder

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried vial, add NiBr₂·diglyme (10 mol%), 5,5'-dmbpy (15 mol%), and zinc powder (4 equivalents).

  • Seal the vial and purge with argon.

  • Add a solution of the alkenyl acetate (1.0 equivalent) and the alkyl bromide (3.5 equivalents) in DMA.

  • Stir the reaction mixture at 40°C for the specified time.

  • After completion, quench the reaction and purify the product by column chromatography.

Nickel_Catalyzed_Reductive_Coupling

Caption: Proposed mechanism for the nickel-catalyzed reductive cross-coupling of alkenyl acetates.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide or triflate and an alkene. While there is extensive literature on the Heck reaction, direct quantitative comparisons of different classes of alkenyl acetates are less common. However, the reactivity is known to be influenced by the substitution pattern of the alkene.

Generally, electron-deficient alkenes and terminal alkenes are more reactive in the Heck reaction. Therefore, it can be inferred that:

  • Vinylic acetates derived from terminal alkenes would be expected to be reactive substrates.

  • Allylic and homoallylic acetates , being unactivated terminal alkenes, are also suitable substrates. However, their reactivity might be lower compared to alkenes bearing electron-withdrawing groups.

  • The presence of steric hindrance around the double bond can significantly decrease the reaction rate and yield.

A study on the palladium-catalyzed redox-relay Heck reaction of alkenyl alcohols (precursors to alkenyl acetates) showed that allylic alcohols react faster than homoallylic alcohols in competition experiments. This suggests that the proximity of the activating group to the double bond can influence the reaction rate.

Heck_Reaction_Workflow

Caption: Generalized workflow of the Heck reaction.

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate with a nucleophile. The regioselectivity of this reaction is a key consideration, especially with unsymmetrical allylic substrates.

  • Allylic acetates are the classic substrates for this reaction. The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors of the substituents on the π-allyl palladium intermediate. Generally, with "soft" nucleophiles, the attack occurs at the less sterically hindered terminus of the allyl system.

  • Homoallylic acetates , such as this compound, are generally not suitable substrates for the classical Tsuji-Trost reaction as they cannot form the requisite π-allyl palladium intermediate directly. However, they can undergo palladium-catalyzed reactions that proceed through different mechanisms, such as allylic C-H activation, but this is a distinct transformation.

A study on the palladium-catalyzed allylic substitution of bifunctional 2-B(pin)-substituted allylic acetates highlights the control of regioselectivity. For unsymmetrical dialkyl substituted allylic acetates, the nucleophilic attack occurs at the less hindered position with excellent regioselectivity (>20:1).[2] In contrast, with aryl-substituted allylic acetates, a reversal of regioselectivity is observed, with the nucleophile attacking the benzylic position.[2] This demonstrates the profound influence of substituents on the outcome of the Tsuji-Trost reaction.

Allylic Acetate SubstrateNucleophileRegioselectivity (less hindered:more hindered)Yield (%)
1,3-Diphenylprop-2-en-1-yl acetateDimethyl malonate-95
Cinnamyl acetateMorpholine>98:290
Crotyl acetateSodium phenoxide85:1582
3-Methyl-2-buten-1-yl acetatePiperidine>98:288

Illustrative data based on typical Tsuji-Trost reactions.

Tsuji_Trost_Regioselectivity

Caption: Factors influencing regioselectivity in the Tsuji-Trost reaction.

Conclusion

  • This compound , as a homoallylic acetate, is a viable substrate for reactions that tolerate unactivated terminal alkenes, such as the nickel-catalyzed reductive cross-coupling and the Heck reaction, although potentially with lower reactivity compared to more activated systems. It is not a direct substrate for the classical Tsuji-Trost allylic alkylation.

  • Vinylic acetates demonstrate high reactivity in nickel-catalyzed cross-coupling, particularly when substituted with activating groups.

  • Allylic acetates are the premier substrates for the Tsuji-Trost reaction, where the substitution pattern allows for fine-tuning of regioselectivity.

This guide provides a framework for researchers to make informed decisions when selecting alkenyl acetate building blocks for their synthetic endeavors. The provided experimental protocols offer a starting point for the synthesis of these valuable reagents.

References

A Comparative Guide to Catalysts for the Metathesis of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metathesis of functionalized olefins is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. 4-Penten-1-yl acetate serves as a valuable substrate in this regard, with its terminal olefin ripe for transformation and its acetate functionality representing a common feature in natural products and pharmaceutical intermediates. The choice of catalyst is paramount to the success of this reaction, directly influencing yield, selectivity, and functional group tolerance. This guide provides a comparative overview of key catalyst systems for the metathesis of this compound, supported by available experimental insights.

Catalyst Performance Comparison

The selection of a suitable catalyst for the metathesis of this compound hinges on a balance of reactivity and selectivity. While a broad range of catalysts can effect olefin metathesis, their performance with this functionalized substrate varies significantly. Below is a summary of findings from key research on silica-supported single-site tungsten and molybdenum pre-catalysts, alongside general considerations for widely-used ruthenium-based systems like Grubbs catalysts.

Catalyst SystemGeneral Performance in Functionalized Olefin MetathesisSelectivity for this compound Metathesis ProductKey AdvantagesReported Limitations
Silica-Supported Tungsten (W) Pre-catalyst Reported to perform significantly better than its Molybdenum counterpart for functionalized olefins.Provides a more selective metathesis product.Higher selectivity, better performance with functionalized substrates.Specific quantitative yield and turnover number (TON) data for this compound require access to the full research article.
Silica-Supported Molybdenum (Mo) Pre-catalyst Generally effective for olefin metathesis but can be less selective with functionalized substrates.Leads to a range of products, including those from isomerization of the olefinic bond.Broadly applicable for non-functionalized olefins.Lower selectivity and potential for side reactions (isomerization) with substrates like this compound.
Ruthenium-based Catalysts (e.g., Grubbs II) Known for their high functional group tolerance and stability.Generally provides good yields, though selectivity can be influenced by reaction conditions.High tolerance to various functional groups, including esters. Commercially available and well-studied.May require optimization of reaction conditions to maximize selectivity and minimize potential side reactions.

Note: The direct quantitative comparison for the Silica-Supported W and Mo pre-catalysts is based on the qualitative descriptions found in the abstracts of Saidi, A., Samantaray, M. K., Tretiakov, M., & Basset, J. M. (2020). Metathesis of Classical and Functionalized Olefins Catalyzed by Silica‐Supported Single‐Site Well‐Defined W and Mo Pre‐catalysts. ChemCatChem, 12(23), 6067-6075. For precise quantitative data, consultation of the full article is recommended.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for the self-metathesis of a functionalized terminal olefin, which can be adapted for this compound.

General Procedure for Self-Metathesis of this compound:

Materials:

  • This compound (substrate)

  • Selected catalyst (e.g., Silica-supported W or Mo pre-catalyst, Grubbs II catalyst)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of inert gas.

  • Reagent Addition: The flask is charged with this compound and the desired volume of anhydrous, degassed solvent under an inert atmosphere.

  • Catalyst Introduction: The catalyst is weighed in a glovebox or under a positive pressure of inert gas and added to the reaction mixture. The catalyst loading is typically in the range of 0.1 to 5 mol%.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures, e.g., 40-70 °C) for a designated period (typically 1 to 24 hours). The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Reaction Quenching: Upon completion, the reaction is quenched by the addition of a suitable agent, such as ethyl vinyl ether, to deactivate the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired metathesis product, 1,8-diacetoxyoct-4-ene.

Visualizing the Metathesis Workflow

To aid in understanding the experimental process and the catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_reagents Prepare Substrate and Anhydrous Solvent setup_reactor Set up Inert Atmosphere Reactor add_reagents Add Substrate and Solvent setup_reactor->add_reagents add_catalyst Introduce Catalyst add_reagents->add_catalyst run_reaction Stir at Defined Temperature and Time add_catalyst->run_reaction monitor Monitor Progress (GC/TLC) run_reaction->monitor quench Quench Reaction monitor->quench purify Purify by Column Chromatography quench->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the metathesis of this compound.

chauvin_mechanism catalyst [M]=CHR¹ metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + R²CH=CH₂ substrate R²CH=CH₂ substrate->metallacyclobutane new_alkylidene [M]=CH₂ metallacyclobutane->new_alkylidene - R¹CH=CHR² new_olefin R¹CH=CHR² new_alkylidene->catalyst + R²CH=CH₂ - H₂C=CH₂ ethylene H₂C=CH₂

Caption: Simplified Chauvin mechanism for olefin metathesis.

Validating the Purity of Synthesized 4-Penten-1-yl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods to validate the purity of synthesized "4-Penten-1-yl acetate," a fragrance and flavoring agent. We will compare its purity validation with three common alternatives in the fragrance industry: cis-3-hexenyl acetate, linalyl acetate, and allyl hexanoate. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to support robust and reliable purity assessment.

Comparison of Purity Data

The purity of this compound and its alternatives can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Below is a summary of typical purity data obtained for these compounds.

CompoundAnalytical MethodExpected Purity (%)Key Impurities
This compound GC-MS> 98.54-penten-1-ol (unreacted starting material), acetic acid, residual solvent
¹H NMR> 98.0Signals corresponding to starting materials or byproducts
FTIRConformationalAbsence of broad O-H stretch from alcohol starting material
cis-3-Hexenyl acetate GC-MS> 98.0[1][2]Isomeric impurities (e.g., trans-3-hexenyl acetate), cis-3-hexen-1-ol
¹H NMR> 97.0[3]Signals indicating isomeric impurities
FTIRConformationalCharacteristic C=C and C-O stretches
Linalyl acetate GC-MS> 97.0Linalool, other terpene isomers
¹H NMR> 97.0Signals from related terpene alcohols and esters
FTIRConformationalCharacteristic ester and alkene stretches
Allyl hexanoate GC-MS> 98.0[4][5]Allyl alcohol, hexanoic acid, isomeric esters
¹H NMR> 98.0Signals from unreacted starting materials
FTIRConformationalAbsence of broad O-H stretch from alcohol and carboxylic acid

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A standard synthesis involves the esterification of 4-penten-1-ol with acetic anhydride.

Materials:

  • 4-penten-1-ol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-penten-1-ol in diethyl ether.

  • Cool the solution in an ice bath and add pyridine.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds in a mixture, providing quantitative purity data.[6][7]

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis: The purity is determined by calculating the peak area percentage of the this compound relative to the total area of all peaks in the chromatogram.

Purity Assessment by Quantitative ¹H NMR (qNMR)

Quantitative NMR provides an accurate determination of purity by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard.[8][9][10][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Spectral Width: Appropriate for the expected chemical shifts.

Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the acetyl protons at ~2.05 ppm) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Conformational Analysis by FTIR Spectroscopy

FTIR is used to confirm the presence of the expected functional groups and the absence of impurities from starting materials.

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Scan the sample over a range of 4000-400 cm⁻¹.

Data Analysis:

  • Expected Peaks for this compound:

    • ~3075 cm⁻¹ (=C-H stretch)

    • ~2950 cm⁻¹ (C-H stretch)

    • ~1740 cm⁻¹ (C=O ester stretch)

    • ~1640 cm⁻¹ (C=C stretch)

    • ~1240 cm⁻¹ (C-O stretch)

  • Absence of Impurities:

    • A broad peak around 3300-3500 cm⁻¹ would indicate the presence of unreacted 4-penten-1-ol (O-H stretch).

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting synthesis Synthesis of This compound purification Fractional Distillation synthesis->purification gcms GC-MS Analysis purification->gcms Sample nmr qNMR Analysis purification->nmr Sample ftir FTIR Analysis purification->ftir Sample purity_calc Purity Calculation (%) gcms->purity_calc impurity_id Impurity Identification gcms->impurity_id nmr->purity_calc nmr->impurity_id ftir->impurity_id Functional Group Confirmation final_report Final Purity Report purity_calc->final_report impurity_id->final_report

Caption: Workflow for the synthesis and purity validation of this compound.

Analytical_Technique_Comparison compound Synthesized This compound gcms GC-MS compound->gcms qnmr qNMR compound->qnmr ftir FTIR compound->ftir gcms_out Quantitative Purity Impurity Profile gcms->gcms_out qnmr_out Absolute Purity Structural Confirmation qnmr->qnmr_out ftir_out Functional Group Confirmation ftir->ftir_out

Caption: Comparison of analytical techniques for purity validation.

References

Comparative Efficacy of 4-Penten-1-yl Acetate as a Pheromone: A Guide to Evaluation Against Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-yl acetate is a volatile organic compound that has been identified as a component of the pheromone blend in various insect species. The development of synthetic pheromone analogs is a critical area of research for applications in integrated pest management, such as mating disruption and mass trapping. The biological activity of these synthetic analogs can vary significantly based on subtle structural modifications. Therefore, rigorous comparative evaluation against the parent compound is essential to determine their potential as effective and selective pest control agents. This guide details the key experimental approaches for such an evaluation.

Data Presentation: A Framework for Comparison

Quantitative data from various bioassays are crucial for an objective comparison of pheromone efficacy. The following tables provide a standardized format for presenting such data. The values presented are hypothetical and serve as a template for organizing actual experimental results.

Table 1: Electroantennogram (EAG) Responses of Insect Antennae to this compound and Its Analogs

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
This compound 11.2 ± 0.1100
102.5 ± 0.2208
Analog A (e.g., 4-Hexen-1-yl acetate) 10.8 ± 0.0867
101.8 ± 0.15150
Analog B (e.g., 3-Penten-1-yl acetate) 10.5 ± 0.0542
101.1 ± 0.192
Control (Solvent) -0.1 ± 0.028

Table 2: Behavioral Responses in Wind Tunnel Assays

CompoundDose (µg)% Taking Flight% Upwind Flight% Source Contact
This compound 1085 ± 575 ± 660 ± 5
Analog A 1060 ± 745 ± 530 ± 4
Analog B 1035 ± 420 ± 310 ± 2
Control (Solvent) -10 ± 25 ± 12 ± 1

Table 3: Field Trapping Efficacy

Lure CompositionLure Loading (mg)Mean Trap Catch (insects/trap/day) ± SEM
This compound 150 ± 5
Analog A 135 ± 4
Analog B 115 ± 3
Unbaited Trap (Control) -2 ± 1

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of comparative efficacy studies.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory receptor sensitivity.[1][2]

Methodology:

  • Insect Preparation: An adult insect is immobilized, and its antennae are excised.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base or the head.

  • Stimulus Delivery: Test compounds (this compound and its analogs) are dissolved in a solvent (e.g., hexane or paraffin oil) at various concentrations. A defined volume of the solution is applied to a filter paper strip placed inside a Pasteur pipette. A puff of purified and humidified air is delivered through the pipette, carrying the odorant over the antennal preparation.

  • Data Recording and Analysis: The voltage changes across the antenna are amplified, recorded, and measured. The amplitude of the depolarization is quantified. Responses are typically normalized relative to a standard compound or the parent pheromone to allow for comparisons across different preparations.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to a pheromone plume in a controlled environment that simulates natural conditions.

Methodology:

  • Apparatus: A wind tunnel with controlled airflow, temperature, and light intensity is used.

  • Pheromone Source: A specific amount of the test compound is loaded onto a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.

  • Insect Release: Insects, typically males, are acclimatized and then released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of each insect is observed and recorded. Key behaviors to quantify include:

    • Activation: Percentage of insects initiating flight.

    • Upwind Flight: Percentage of insects flying upwind towards the pheromone source.

    • Source Contact: Percentage of insects that land on or near the pheromone source.

Field Trapping

Objective: To evaluate the attractiveness of the pheromone and its analogs under natural environmental conditions.

Methodology:

  • Trap Design: Standardized traps (e.g., delta traps or funnel traps) with a sticky insert or a collection vessel are used.

  • Lure Preparation: Lures are prepared by loading a specific amount of each test compound onto a dispenser (e.g., rubber septa, polyethylene vials).

  • Experimental Design: Traps baited with different lures (including an unbaited control) are deployed in the field in a randomized block design to minimize positional effects. Traps are placed at a standard height and distance from each other.

  • Data Collection and Analysis: The number of target insects captured in each trap is recorded at regular intervals. The mean trap catch for each treatment is calculated and statistically compared.

Pheromone Signaling Pathway

The detection of acetate pheromones like this compound in insects involves a series of steps from the initial binding of the molecule to the final behavioral response. The following diagram illustrates a generalized signaling pathway for insect olfaction.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone This compound (in air) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco PBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation AL Antennal Lobe Neuron->AL Signal Transmission MB Mushroom Body AL->MB Processing LH Lateral Horn AL->LH Processing Behavior Behavioral Response (e.g., Mating) MB->Behavior LH->Behavior

Generalized insect pheromone signaling pathway.

Experimental Workflow

The logical flow of experiments to compare the efficacy of this compound and its analogs is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_lab Laboratory Bioassays cluster_field Field Trials Pheromone This compound Analogs Synthesis of Analogs EAG Electroantennography (EAG) Pheromone->EAG WindTunnel Wind Tunnel Assay Pheromone->WindTunnel FieldTrapping Field Trapping Pheromone->FieldTrapping Analogs->EAG Analogs->WindTunnel Analogs->FieldTrapping DataAnalysis Data Analysis & Comparison EAG->DataAnalysis WindTunnel->DataAnalysis FieldTrapping->DataAnalysis

Workflow for comparing pheromone efficacy.

Conclusion

The systematic comparison of this compound with its synthetic analogs is a data-driven process that relies on a combination of electrophysiological and behavioral assays, culminating in field validation. While specific comparative data for this compound is not currently abundant, the experimental frameworks outlined in this guide provide a robust methodology for researchers to generate the necessary data to identify novel and effective pheromone-based pest management tools. The use of standardized protocols and clear data presentation will facilitate the objective assessment of analog efficacy and contribute to the development of next-generation semiochemicals.

References

A Comparative Guide to the Synthesis of 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-penten-1-yl acetate, a valuable ester intermediate, can be approached through several distinct chemical strategies. The optimal choice of synthetic route is contingent upon a variety of factors, including the desired yield, purity requirements, scalability, and considerations of green chemistry principles. This guide provides a comparative analysis of three primary synthetic methodologies: classic Fischer esterification, acylation with a high-reactivity reagent, and a biocatalytic approach utilizing enzymatic esterification.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the three highlighted synthetic approaches to this compound.

ParameterRoute 1: Fischer EsterificationRoute 2: Acylation with Acetyl ChlorideRoute 3: Enzymatic Esterification
Starting Materials 4-Penten-1-ol, Acetic Acid4-Penten-1-ol, Acetyl Chloride4-Penten-1-ol, Acetic Acid
Catalyst/Reagent Sulfuric Acid (H₂SO₄)PyridineImmobilized Lipase (e.g., Lipozyme® 435)
Typical Reaction Time 1 - 4 hours1 - 3 hours8 - 24 hours
Typical Reaction Temp. Reflux (approx. 100-120 °C)0 °C to Room Temperature30 - 50 °C
Reported Yield 65 - 85%> 90%> 80%
Key Advantages Cost-effective, simple procedure.High yield, fast reaction.Mild conditions, high selectivity, "green" process.
Key Disadvantages Reversible reaction, requires excess reagent or water removal, harsh acidic conditions.Use of corrosive and moisture-sensitive reagent, potential for side reactions.Longer reaction times, cost of enzyme.

Experimental Protocols

Route 1: Fischer Esterification

This method represents a classical and cost-effective approach to ester synthesis. The reaction involves the acid-catalyzed esterification of an alcohol with a carboxylic acid. To drive the equilibrium towards the product, an excess of the carboxylic acid is typically used.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-penten-1-ol (1.0 eq) and glacial acetic acid (3.0 eq).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Route 2: Acylation with Acetyl Chloride

This route employs a more reactive acylating agent, acetyl chloride, to achieve a rapid and high-yielding synthesis. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Procedure:

  • In a fume hood, dissolve 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise from the addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Route 3: Enzymatic Esterification

This method offers a green and highly selective alternative to traditional chemical synthesis. It utilizes a lipase to catalyze the esterification under mild reaction conditions.

Procedure:

  • To a screw-capped vial, add 4-penten-1-ol (1.0 eq) and acetic acid (1.5 eq).

  • Add an immobilized lipase, such as Lipozyme® 435 (typically 10% by weight of the limiting reagent).

  • If desired, the reaction can be run solvent-free or in a suitable organic solvent like hexane.

  • Place the vial in an incubator shaker at 40 °C and agitate at 200 rpm for 24 hours.

  • Monitor the conversion of the starting material by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate can be purified by distillation or column chromatography to isolate the this compound. A conversion of over 80% can be expected after 8 hours.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Fischer_Esterification 4-Penten-1-ol 4-Penten-1-ol Reaction Reaction 4-Penten-1-ol->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction H2SO4 H2SO4 H2SO4->Reaction Catalyst Reflux Reflux Workup Workup Reflux->Workup This compound This compound Workup->this compound Reaction->Reflux

Caption: Fischer Esterification Workflow.

Acylation_Acetyl_Chloride 4-Penten-1-ol 4-Penten-1-ol Reaction Reaction 4-Penten-1-ol->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Pyridine Pyridine Pyridine->Reaction Base 0C_to_RT 0°C to RT Workup Workup 0C_to_RT->Workup This compound This compound Workup->this compound Reaction->0C_to_RT

Caption: Acylation with Acetyl Chloride Workflow.

Enzymatic_Esterification 4-Penten-1-ol 4-Penten-1-ol Reaction Reaction 4-Penten-1-ol->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Catalyst Incubation 40°C, 200 rpm Filtration Filtration Incubation->Filtration This compound This compound Filtration->this compound Reaction->Incubation

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic methodology is a critical decision governed by factors including yield, cost, reaction conditions, and environmental impact. This guide provides a comprehensive comparison of four common methods for the synthesis of 4-penten-1-yl acetate, a valuable ester intermediate.

This analysis examines four prominent methods for the synthesis of this compound from its precursor, 4-penten-1-ol: Fischer-Speier Esterification, Acetylation with Acetyl Chloride, Acetylation with Acetic Anhydride, and Enzymatic Synthesis. Each method is evaluated based on its chemical efficiency, cost-effectiveness, and environmental footprint, providing a clear framework for informed decision-making in a laboratory and industrial context.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.

ParameterFischer-Speier EsterificationAcetylation with Acetyl ChlorideAcetylation with Acetic AnhydrideEnzymatic Synthesis
Catalyst/Reagent Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Acetyl Chloride, PyridineAcetic Anhydride, Pyridine or VOSO₄Immobilized Lipase (e.g., Novozym 435)
Reaction Temperature 60-120°C (Reflux)0°C to Room TemperatureRoom Temperature to 60°C30-60°C
Reaction Time 1 - 10 hours1 - 3 hours2 - 24 hours8 - 24 hours
Typical Yield 65-97%[1]>90%80-97%[2][3]>80-96%[4][5]
Catalyst Reusability No (Homogeneous)NoNo (for Pyridine) / Yes (for VOSO₄)Yes (Immobilized Enzyme)
Byproducts WaterPyridinium HydrochlorideAcetic Acid, Pyridinium AcetateWater
Environmental Impact High (Strong acid, high energy)Moderate (Solvent waste, corrosive byproduct)Moderate (Solvent waste) / Low (Solvent-free)Low (Biodegradable catalyst, lower energy)

Cost-Benefit Analysis

A direct cost comparison of the starting materials and catalysts is crucial for process development and scaling. The following table provides an estimated cost analysis based on currently available data.

Reagent/CatalystEstimated Cost (USD)Method(s) Used In
4-Penten-1-ol~$1-2/g (Lab Scale)All methods
Acetic Acid~$0.5/kg (Bulk)Fischer Esterification
Sulfuric Acid (96%, ACS Grade)~$40/500mLFischer Esterification
p-Toluenesulfonic Acid~$70/kg[6]Fischer Esterification
Acetyl Chloride~$50-100/kgAcetylation with Acetyl Chloride
Pyridine~$75/100mL (in Acetic Anhydride)Acetylation with Acetyl Chloride/Anhydride
Acetic Anhydride~$163/kg[7]Acetylation with Acetic Anhydride
Novozym 435 (Immobilized Lipase)~$3000-3500/kg[8][9]Enzymatic Synthesis

Note: Prices are estimates based on available data and may vary depending on the supplier, purity, and quantity.

Fischer esterification represents the most traditional and cost-effective method in terms of raw materials, particularly when using sulfuric acid as a catalyst.[10] However, the need for high temperatures and the generation of acidic waste contribute to its environmental and operational costs.

Acetylation with acetyl chloride or acetic anhydride offers higher reactivity and often faster reaction times, leading to high yields. The use of pyridine as a base, however, adds to the cost and complexity of the workup. A more sustainable approach using acetic anhydride with a recyclable catalyst like VOSO₄ presents a promising alternative.[2][3]

Enzymatic synthesis, while having a significantly higher initial catalyst cost, presents a compelling case from a green chemistry perspective.[10] The mild reaction conditions, high selectivity, and, most importantly, the reusability of the immobilized enzyme can offset the initial investment, especially in large-scale and high-purity applications.[4]

Experimental Protocols

Fischer-Speier Esterification

Materials:

  • 4-penten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-penten-1-ol (1.0 eq) and a 3- to 10-fold molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.05 eq).

  • Heat the mixture to reflux (typically 100-120°C) and maintain for 2-6 hours. The reaction can be monitored by TLC or GC.

  • After cooling to room temperature, dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation.

Acetylation with Acetyl Chloride

Materials:

  • 4-penten-1-ol

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Acetylation with Acetic Anhydride

Materials:

  • 4-penten-1-ol

  • Acetic anhydride

  • Pyridine or Vanadyl sulfate (VOSO₄) (catalyst)

  • Dichloromethane (if using pyridine)

  • Ethyl acetate

  • 1 M NaOH solution

  • Anhydrous sodium sulfate

Procedure (Pyridine method):

  • Dissolve 4-penten-1-ol (1.0 eq) in pyridine (2-10 mL/mmol) under an inert atmosphere.[11]

  • Add acetic anhydride (1.5-2.0 eq) at 0°C.[11]

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).[11]

  • Quench the reaction with methanol and co-evaporate with toluene.[11]

  • Dilute the residue with dichloromethane and wash with 1 M HCl, water, saturated sodium bicarbonate, and brine.[11]

  • Dry the organic layer over sodium sulfate, filter, and concentrate.[11]

Procedure (VOSO₄ catalyst, solvent-free):

  • In a flask, add 4-penten-1-ol (1.0 eq) to an equimolar amount of acetic anhydride containing 1% VOSO₄.[2][3]

  • Stir the reaction at room temperature for 24 hours.[2][3]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M NaOH solution to remove unreacted alcohol and then with water.[2][3]

  • The product can be further purified if necessary.

Enzymatic Synthesis

Materials:

  • 4-penten-1-ol

  • Vinyl acetate or Acetic Anhydride

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane, optional)

Procedure:

  • In a flask, combine 4-penten-1-ol (1.0 eq) and vinyl acetate or acetic anhydride (1.5-3.0 eq). The reaction can be run solvent-free or in a non-polar solvent like hexane.

  • Add the immobilized lipase (e.g., Novozym 435, typically 1-10% w/w of substrates).

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation for 8-24 hours.

  • Monitor the reaction progress by GC.

  • After the reaction, separate the immobilized enzyme by simple filtration. The enzyme can be washed with solvent and dried for reuse.

  • The filtrate contains the product, this compound. The solvent (if used) can be removed under reduced pressure. Further purification is often minimal due to the high selectivity of the enzyme.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthesis method.

Fischer_Esterification 4-Penten-1-ol 4-Penten-1-ol This compound This compound 4-Penten-1-ol->this compound + Acetic Acid (H₂SO₄ or p-TsOH, Reflux) Acetic Acid Acetic Acid Acetic Acid->this compound Water Water

Figure 1: Fischer-Speier Esterification of 4-Penten-1-ol.

Acetyl_Chloride_Acetylation 4-Penten-1-ol 4-Penten-1-ol This compound This compound 4-Penten-1-ol->this compound + Acetyl Chloride (Pyridine, 0°C - RT) Acetyl Chloride Acetyl Chloride Acetyl Chloride->this compound Pyridinium Hydrochloride Pyridinium Hydrochloride

Figure 2: Acetylation of 4-Penten-1-ol with Acetyl Chloride.

Acetic_Anhydride_Acetylation 4-Penten-1-ol 4-Penten-1-ol This compound This compound 4-Penten-1-ol->this compound + Acetic Anhydride (Catalyst, RT) Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Acid Acetic Acid

Figure 3: Acetylation of 4-Penten-1-ol with Acetic Anhydride.

Enzymatic_Synthesis 4-Penten-1-ol 4-Penten-1-ol This compound This compound 4-Penten-1-ol->this compound + Acyl Donor (Immobilized Lipase, 40-50°C) Acyl Donor Vinyl Acetate or Acetic Anhydride Acyl Donor->this compound Byproduct Acetaldehyde or Acetic Acid

Figure 4: Enzymatic Synthesis of this compound.

Conclusion

The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the project.

  • Fischer-Speier Esterification is a classic, cost-effective method suitable for large-scale production where the use of strong acids and high temperatures is not a major concern.

  • Acetylation with Acetyl Chloride or Acetic Anhydride provides high yields and faster reaction times, making it suitable for laboratory-scale synthesis where efficiency is paramount. The development of solvent-free methods with recyclable catalysts is improving the environmental profile of this approach.

  • Enzymatic Synthesis stands out as the most environmentally friendly option, offering mild reaction conditions, high selectivity, and catalyst reusability. Despite the higher initial catalyst cost, it is an excellent choice for the synthesis of high-purity products and for applications where sustainability is a key driver.

For drug development and other applications requiring high purity and minimal environmental impact, enzymatic synthesis is an increasingly attractive and viable option. For large-scale industrial production where cost is the primary driver, traditional Fischer esterification, with optimization to improve efficiency and manage waste, remains a strong contender.

References

Comparative Reactivity of 4-Penten-1-yl Acetate and Other Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, understanding the relative reactivity of different ester functionalities is paramount for predicting reaction outcomes, optimizing process conditions, and designing molecules with desired stability profiles. This guide provides a comparative analysis of the reactivity of 4-penten-1-yl acetate against a selection of other esters, supported by hypothetical experimental data and detailed protocols.

Ester Selection for Comparison

To provide a comprehensive comparison, the following esters have been selected to evaluate the influence of saturation in the alcohol moiety and the nature of the acyl group on reactivity:

  • This compound: The ester of interest, featuring a terminal double bond in the alcohol portion.

  • Pentyl Acetate: The saturated analogue of this compound, to assess the impact of the double bond.

  • 4-Penten-1-yl Benzoate: An ester with a bulky and electronically different acyl group (benzoyl) to evaluate steric and electronic effects.

  • 4-Penten-1-yl Propanoate: An ester with a slightly larger alkyl acyl group to investigate the effect of increasing the steric bulk of the acyl group.

Comparative Reactivity Data

The following tables summarize the hypothetical quantitative data for the reactivity of the selected esters under various reaction conditions. The data is presented as reaction rates or conversions, providing a clear comparison of their performance.

Table 1: Rate Constants for Base-Catalyzed Hydrolysis (Saponification)
EsterRate Constant (k) at 25°C (M⁻¹s⁻¹)
This compound0.068
Pentyl Acetate0.065
4-Penten-1-yl Benzoate0.012
4-Penten-1-yl Propanoate0.045
Table 2: Percentage Conversion in Acid-Catalyzed Hydrolysis after 2 hours
Ester% Conversion (1M HCl, 60°C)
This compound35%
Pentyl Acetate33%
4-Penten-1-yl Benzoate15%
4-Penten-1-yl Propanoate28%
Table 3: Percentage Conversion in Transesterification with Ethanol after 4 hours
Ester% Conversion (H₂SO₄ catalyst, 70°C)
This compound55%
Pentyl Acetate52%
4-Penten-1-yl Benzoate25%
4-Penten-1-yl Propanoate45%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Objective: To determine the second-order rate constant for the saponification of the selected esters.

Materials:

  • Selected Ester (0.1 M in a 1:1 ethanol/water solution)

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Phenolphthalein indicator

  • Hydrochloric Acid (HCl) solution (0.05 M, standardized)

  • Constant temperature water bath (25°C)

  • Burette, pipettes, conical flasks

Procedure:

  • Equilibrate separate solutions of the ester and NaOH to 25°C in the water bath.

  • Mix equal volumes of the ester and NaOH solutions in a conical flask and start a timer immediately.

  • At regular time intervals (e.g., every 5 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of the standardized 0.05 M HCl solution.

  • Back-titrate the excess HCl in the quenched sample with the 0.1 M NaOH solution using phenolphthalein as the indicator.

  • The concentration of unreacted NaOH at each time point is calculated from the titration data.

  • The second-order rate constant (k) is determined by plotting 1/[Ester] versus time, where the slope is equal to k.

Protocol 2: Acid-Catalyzed Hydrolysis

Objective: To compare the extent of acid-catalyzed hydrolysis of the selected esters.

Materials:

  • Selected Ester

  • 1 M Hydrochloric Acid (HCl)

  • Reflux apparatus

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Internal standard (e.g., dodecane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, place the ester (1 mmol) and 1 M HCl (10 mL).

  • Heat the mixture under reflux at 60°C for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the organic components with diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Add a known amount of an internal standard to the extract.

  • Analyze the sample by GC-FID to determine the percentage conversion of the ester to its corresponding carboxylic acid and alcohol.

Protocol 3: Transesterification with Ethanol

Objective: To compare the efficiency of transesterification of the selected esters with ethanol.

Materials:

  • Selected Ester

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Reflux apparatus

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Internal standard (e.g., dodecane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, place the ester (1 mmol), anhydrous ethanol (20 mL), and a catalytic amount of concentrated H₂SO₄ (2-3 drops).

  • Heat the mixture under reflux at 70°C for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a saturated sodium bicarbonate solution.

  • Extract the organic components with diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Add a known amount of an internal standard to the extract.

  • Analyze the sample by GC-FID to determine the percentage conversion of the starting ester to ethyl acetate, ethyl benzoate, or ethyl propanoate, respectively.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Base_Catalyzed_Hydrolysis Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) OH_ion->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid (RCOOH) Tetrahedral_Intermediate->Carboxylic_Acid Elimination Alkoxide Alkoxide (R'O⁻) Tetrahedral_Intermediate->Alkoxide Carboxylate Carboxylate (RCOO⁻) Carboxylic_Acid->Carboxylate Deprotonation Alkoxide->Carboxylate Alcohol Alcohol (R'OH) Alkoxide->Alcohol Protonation from solvent Carboxylate->Carboxylic_Acid Protonation H3O_plus H₃O⁺ (from workup) H3O_plus->Carboxylic_Acid

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Acid_Catalyzed_Hydrolysis Ester Ester (RCOOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation H3O_plus H₃O⁺ H3O_plus->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O Water->Tetrahedral_Intermediate Protonated_Alcohol Protonated Alcohol (R'OH₂⁺) Tetrahedral_Intermediate->Protonated_Alcohol Proton Transfer & Elimination Carboxylic_Acid Carboxylic Acid (RCOOH) Tetrahedral_Intermediate->Carboxylic_Acid Alcohol Alcohol (R'OH) Protonated_Alcohol->Alcohol Deprotonation

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Ester and Reagent Solutions Apparatus Set up Reaction Apparatus (e.g., Reflux) Reagents->Apparatus Mixing Mix Reactants & Start Timer Apparatus->Mixing Heating Heat at Constant Temperature Mixing->Heating Sampling Take Aliquots at Intervals Heating->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Extraction & Drying Quenching->Extraction GC_Analysis GC-FID Analysis / Titration Extraction->GC_Analysis Data_Processing Data Processing & Calculation GC_Analysis->Data_Processing

Caption: General Experimental Workflow for Reactivity Studies.

A Comparative Guide to the Structure and Performance of Alkenyl Acetate Derivatives in Insect Olfaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural features and biological performance of short-chain alkenyl acetates, a class of volatile organic compounds crucial in insect chemical communication. Due to a lack of specific comparative performance data for 4-penten-1-yl acetate, this document utilizes the well-studied codling moth, Cydia pomonella, and its primary pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), alongside its acetate and halogenated analogs, as a representative model system. This approach allows for a data-driven comparison of structurally related compounds and their impact on olfactory responses in a key agricultural pest.

Structural Confirmation of this compound and its Analogs

This compound is an acetate ester of pent-4-en-1-ol. Its fundamental structure consists of a five-carbon chain with a terminal double bond and an acetate functional group. Derivatives and analogs, particularly those used in insect chemical ecology studies, often vary in chain length, the position and geometry of the double bond(s), and modifications to the acetate group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
IUPAC Name pent-4-enyl acetate
CAS Number 1576-85-8
Appearance Clear, colorless to yellow liquid with a fruity aroma.[1]

Derivatives relevant to pheromone research often involve modifications that impact the molecule's volatility, shape, and electronic properties, which in turn affect their interaction with insect olfactory receptors.

Comparative Performance Data: A Case Study with Cydia pomonella

The codling moth (Cydia pomonella) is a major pest of pome fruits, and its chemical ecology is extensively researched. Its primary sex pheromone component is (E,E)-8,10-dodecadien-1-ol (codlemone). The following data compares the electrophysiological and behavioral responses of male codling moths to codlemone and its structural analogs.

Table 2: Electroantennogram (EAG) Responses of Male Cydia pomonella to Codlemone and its Analogs

CompoundStructureEAG Response (Normalized to Codlemone)Reference
(E,E)-8,10-dodecadien-1-ol (Codlemone) CH₃CH=CHCH=CH(CH₂)₆CH₂OH100%[2]
(E,E)-10,11-difluoro-8,10-dodecadienol (F(10,11)-codlemone) CH₃CF=CFCH=CH(CH₂)₆CH₂OH~100%[2]
(E,E)-11-chloro-8,10-undecadienol (Cl-codlemone) ClCH=CHCH=CH(CH₂)₆CH₂OHSignificant, but lower than codlemone[2]
(E,E)-8,10-dodecadien-1-yl acetate (Codlemone Acetate) CH₃CH=CHCH=CH(CH₂)₆CH₂OAcElicits response from a different receptor neuron type[3]

Table 3: Field Trapping Performance of Codlemone and its Analogs

Lure CompositionMean Trap Catch (males/trap)Relative AttractivenessReference
Codlemone Baseline1x[2]
F(10,11)-codlemone Higher than Codlemone>1x[2]
Cl-codlemone Higher than Codlemone>1x[2]
Codlemone + Pear Ester Significantly Higher than Codlemone alone in non-host treesSynergistic

Experimental Protocols

The quantitative data presented above is primarily generated through two key experimental techniques: Electroantennography (EAG) and field trapping bioassays.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.

Protocol Outline:

  • Insect Preparation: An adult insect is immobilized, and an antenna is either left attached or carefully excised at its base.

  • Electrode Placement: The antenna is mounted between two microelectrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound, dissolved in a solvent and applied to filter paper, is introduced into the airstream.

  • Data Recording and Analysis: The change in electrical potential across the antenna upon stimulation is amplified and recorded. The amplitude of the EAG response (in millivolts) is proportional to the number of olfactory neurons stimulated. Responses are often normalized to a standard compound to allow for comparison.

Field Trapping Bioassay

Field trapping experiments assess the attractiveness of a compound or blend under natural conditions.

Protocol Outline:

  • Lure Preparation: A precise amount of the test compound or blend is dissolved in a solvent and applied to a dispenser (e.g., a rubber septum).

  • Trap Deployment: The lures are placed in traps (e.g., delta traps with a sticky liner) which are then deployed in the field, often in an orchard for agricultural pests. The placement of traps is randomized or arranged in a specific experimental design to minimize positional bias.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured per trap for each treatment is calculated and statistically compared to a control (e.g., a trap with a solvent-only lure) and to other treatments.

Visualization of Experimental Workflow and Structure-Activity Relationships

The following diagrams illustrate the general workflow for evaluating pheromone analogs and the conceptual structure-activity relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_electro Electrophysiological Screening cluster_behavior Behavioral Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification dilution Serial Dilution purification->dilution eag Electroantennography (EAG) dilution->eag Test Compounds wind_tunnel Wind Tunnel Assay dilution->wind_tunnel Test Lures ssr Single Sensillum Recording (SSR) eag->ssr data_analysis Statistical Analysis eag->data_analysis ssr->data_analysis field_trapping Field Trapping wind_tunnel->field_trapping wind_tunnel->data_analysis field_trapping->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Design New Analogs

General workflow for the evaluation of pheromone analogs.

structure_activity_relationship Pheromone Parent Pheromone (e.g., this compound) Modification Structural Modification Pheromone->Modification Activity Biological Activity (e.g., EAG Response, Attraction) Modification->Activity Activity->Pheromone Feedback for New Designs ChainLength Chain Length DoubleBond Double Bond Position/Geometry FunctionalGroup Functional Group (e.g., Acetate -> Alcohol)

Conceptual model of structure-activity relationships.

References

Safety Operating Guide

Proper Disposal of 4-Penten-1-yl Acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Penten-1-yl acetate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that is harmful if swallowed and causes serious eye irritation.[1][2] It is also harmful to aquatic life.[3] Adherence to proper personal protective equipment (PPE) and handling procedures is paramount.

Personal Protective Equipment (PPE) Requirements:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

  • Skin Protection: Use flame-retardant antistatic protective clothing and chemically resistant gloves.[3]

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[3][5][6] It is crucial to adhere to all national and local regulations governing chemical waste.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.[3]

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][5][6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

    • Include appropriate hazard pictograms (flammable liquid, irritant).

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure and accessible only to authorized personnel.

  • Arrange for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Handling Spills:

    • In case of a spill, immediately evacuate the area and remove all sources of ignition.[3][5]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[3] Do not use combustible materials.

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC7H12O2[1]
Molecular Weight128.17 g/mol [1]
Boiling Point142 - 149 °C[3]
Melting Point-100 °C[3]
Density0.876 g/cm³ at 25 °C[3]
Flash Point45.00 °C (113.00 °F)[4]

Experimental Protocols

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets. Specific experimental protocols that generate this compound as a waste product should incorporate this disposal plan into their methodology section to ensure safety and compliance from the outset.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of This compound waste ppe Wear appropriate PPE (gloves, eye protection) start->ppe collect Collect waste in a properly labeled, sealed container store Store in a cool, dry, well-ventilated area collect->store ppe->collect ignition Keep away from ignition sources store->ignition contact Contact licensed hazardous waste disposal company ignition->contact transport Arrange for waste pickup and transport contact->transport dispose Dispose of at an approved waste disposal plant transport->dispose spill Spill Occurs contain Contain spill with inert absorbent material spill->contain collect_spill Collect and seal in a labeled container for disposal contain->collect_spill collect_spill->contact

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Penten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Penten-1-yl acetate (CAS No. 1576-85-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring compliant waste management.

Hazard Summary

This compound is classified as a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1] Adherence to the personal protective equipment (PPE) and handling procedures outlined below is mandatory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
GHS Hazard Statements H226, H302, H319[1]
Flash Point 45.00 °C (113.00 °F) TCC[2]
Boiling Point 144-146 °CPubChem
Density 0.911 g/mL at 25 °CPubChem
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Ignition Sources: This compound is a flammable liquid.[1] Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[4] Use explosion-proof electrical and ventilating equipment.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn.[4] When handling larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required.[3]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Appropriate PPE prep_controls->prep_ppe prep_materials Gather and Inspect Materials prep_ppe->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer Proceed to Experiment handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_spill Immediate Spill Containment (if necessary) handle_experiment->handle_spill In case of spill disp_segregate Segregate Waste (Halogenated vs. Non-halogenated) handle_experiment->disp_segregate Generate Waste handle_spill->disp_segregate Dispose of spill debris disp_container Collect in Labeled, Closed Hazardous Waste Container disp_segregate->disp_container disp_storage Store in Satellite Accumulation Area disp_container->disp_storage disp_pickup Arrange for EH&S Pickup disp_storage->disp_pickup

Caption: A diagram illustrating the procedural flow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Any contaminated solid waste, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[6]

Waste Containerization
  • Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6] The date of waste accumulation should also be included.

  • Filling: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[6] Keep the container closed at all times except when adding waste.

Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[6][7] This area should be at or near the point of waste generation.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[4][8] Never dispose of this compound down the drain.[7]

  • Empty Containers: Containers that held pure this compound must be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[6]

By adhering to these procedures, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any new procedure.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.